molecular formula C8H7BrN2 B1371564 4-Bromo-3-methyl-1H-indazole CAS No. 1159511-73-5

4-Bromo-3-methyl-1H-indazole

Cat. No.: B1371564
CAS No.: 1159511-73-5
M. Wt: 211.06 g/mol
InChI Key: QLPNZDSBEQBVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-8-6(9)3-2-4-7(8)11-10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPNZDSBEQBVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657240
Record name 4-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-73-5
Record name 4-Bromo-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Indazole Scaffold

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique structural features and synthetic tractability have made it a cornerstone in the development of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases. The strategic introduction of substituents onto the indazole ring allows for the fine-tuning of physicochemical properties and pharmacological activity. This guide focuses on a specific, valuable derivative: 4-Bromo-3-methyl-1H-indazole. The presence of a bromine atom at the 4-position offers a versatile handle for further functionalization through cross-coupling reactions, while the methyl group at the 3-position influences the molecule's electronic and steric profile. This document provides a comprehensive overview of the synthesis and detailed characterization of this important building block, empowering researchers to leverage its potential in their drug discovery endeavors.

I. Strategic Synthesis of this compound

A. Proposed Synthetic Pathway: The Diazotization-Cyclization Approach

The most logical and field-proven pathway to this compound commences with the diazotization of 2-bromo-6-methylaniline. This reaction is typically performed in an acidic medium at low temperatures to generate a transient diazonium salt, which then undergoes spontaneous or induced cyclization to form the indazole ring.

Synthetic Pathway Start 2-Bromo-6-methylaniline Intermediate In situ Diazonium Salt Start:e->Intermediate:w NaNO2, HCl 0-5 °C Product This compound Intermediate:e->Product:w Intramolecular Cyclization

Caption: Proposed synthetic route to this compound.

B. Detailed Experimental Protocol (Hypothesized and Adapted)

This protocol is a composite methodology derived from established procedures for the synthesis of similar indazole derivatives and should be considered a strong starting point for experimental work.[3]

Step 1: Diazotization of 2-Bromo-6-methylaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-bromo-6-methylaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).

  • Cool the suspension to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 and 5 °C. The addition rate should be controlled to prevent excessive foaming and temperature fluctuations.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization and Isolation

  • Slowly warm the reaction mixture to room temperature. In many cases, the cyclization occurs spontaneously upon warming. Gentle heating may be required to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8.

  • The product, this compound, will typically precipitate out of the aqueous solution.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts.

  • Dry the crude product under vacuum.

Step 3: Purification

  • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is recommended.

  • Alternatively, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed to obtain highly pure this compound.

II. Comprehensive Characterization of this compound

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data for this compound based on its chemical structure and data from analogous compounds.[5][6][7]

A. Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₇BrN₂[5]
Molecular Weight 211.06 g/mol [5]
Appearance White to off-white solid[8]
Melting Point 185.0 to 190.0 °C
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol.General Knowledge
B. Spectroscopic Data and Interpretation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for this compound are discussed below.

Caption: Predicted ¹H NMR chemical shifts for this compound.

  • ¹H NMR (400 MHz, DMSO-d₆): The proton on the nitrogen (N1-H) is expected to appear as a broad singlet at a downfield chemical shift, typically around δ 13.0 ppm. The methyl protons at the 3-position will resonate as a sharp singlet at approximately δ 2.5 ppm. The aromatic protons on the benzene ring will exhibit a characteristic splitting pattern. The H6 proton will likely appear as a triplet around δ 7.1-7.2 ppm, while the H5 and H7 protons will be observed as doublet of doublets in the range of δ 7.3-7.6 ppm.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show eight distinct signals. The methyl carbon is expected around δ 10-15 ppm. The aromatic and heterocyclic carbons will appear in the region of δ 110-145 ppm. The carbon bearing the bromine (C4) will be significantly influenced by the halogen's electronic effects.

2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~3200-3000N-H stretching vibration
~3000-2850C-H stretching (aromatic and methyl)
~1620-1450C=C and C=N stretching (aromatic and pyrazole rings)
~1100-1000C-N stretching
~800-600C-Br stretching

3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 210 and a characteristic M+2 peak at m/z 212 of nearly equal intensity, which is indicative of the presence of a single bromine atom.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, confirming the elemental composition. For C₈H₇BrN₂, the calculated exact mass is approximately 209.9796.[5]

III. Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[5] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[7]

IV. Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. By leveraging established synthetic methodologies and a suite of analytical techniques, researchers can confidently prepare and validate this important building block for their drug discovery and development programs. The strategic positioning of the bromo and methyl substituents on the indazole scaffold offers a wealth of opportunities for the creation of novel and potent bioactive molecules.

References

Physicochemical properties of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted indazole derivative of increasing interest within medicinal chemistry and materials science. As a heterocyclic building block, its utility in the synthesis of novel compounds necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive analysis of the compound's chemical identity, structural features, and key physical characteristics. We delve into its spectroscopic profile, solubility, thermal properties, and safety considerations from the perspective of a senior application scientist. This document is designed to be a practical resource, offering not only established data but also detailed, field-proven experimental protocols for validation and further investigation. All data and methodologies are grounded in authoritative sources to ensure scientific integrity.

Introduction and Scientific Context

The indazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds. The introduction of specific substituents, such as a bromine atom at the 4-position and a methyl group at the 3-position, significantly influences the molecule's electronic properties, steric profile, and potential for further functionalization. This compound (CAS No. 1159511-73-5) serves as a critical intermediate for creating more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. Understanding its core properties is the foundational first step in rational drug design and process development, enabling researchers to predict its behavior in both chemical reactions and biological systems.

Chemical Identity and Structural Elucidation

The unambiguous identification of a compound is paramount before any further characterization. The structural and chemical identifiers for this compound are summarized below.

IdentifierValueSource
Compound Name This compound[1][2]
CAS Number 1159511-73-5[1][2][3]
Molecular Formula C₈H₇BrN₂[1][3]
Molecular Weight 211.06 g/mol [1][2]
Monoisotopic Mass 209.97926 Da[1]
IUPAC Name This compound[1]
InChI Key QLPNZDSBEQBVBD-UHFFFAOYSA-N[1][2]
SMILES CC1=C2C(=NN1)C=CC=C2Br[4]
Physical Form White to off-white solid powder or lump[2]

Structural confirmation relies on a combination of spectroscopic techniques. The logical workflow for this process ensures that data from multiple orthogonal methods are used to build a cohesive and accurate picture of the molecule's identity.

cluster_input Input cluster_analysis Analytical Workflow cluster_output Confirmation Sample Sample of This compound MS Mass Spectrometry (MS) Sample->MS Primary Analysis NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Primary Analysis IR Infrared (IR) Spectroscopy Sample->IR Primary Analysis MW Molecular Weight & Isotopic Pattern MS->MW Provides Connectivity Atom Connectivity & Chemical Environment NMR->Connectivity Provides FuncGroups Functional Groups (N-H, C-Br, Aromatic) IR->FuncGroups Provides Structure Confirmed Structure MW->Structure Combined Evidence Leads to Connectivity->Structure Combined Evidence Leads to FuncGroups->Structure Combined Evidence Leads to

Caption: Workflow for Spectroscopic Structure Elucidation.

Core Physicochemical Properties

The physical properties of a compound dictate its handling, storage, formulation, and pharmacokinetic profile. The table below summarizes the key physicochemical data for this compound.

PropertyValueNotesSource
Melting Point (°C) 185.0 - 190.0Experimental value.
Boiling Point (°C) 341.4 ± 22.0Predicted value at 760 mmHg.[3]
Density (g/cm³) 1.7 ± 0.1Predicted value.[3]
Flash Point (°C) 160.3 ± 22.3Predicted value.[3]
XlogP 2.6Predicted value, indicating moderate lipophilicity.[1][4]
Purity (%) >95.0Typical purity from commercial suppliers.[2]

Spectroscopic Profile: The Molecular Fingerprint

A detailed spectroscopic analysis is essential for confirming identity and assessing purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra are proprietary to manufacturers, the expected ¹H and ¹³C NMR spectra can be predicted based on the structure.

  • ¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on the benzene ring, the N-H proton of the indazole, and the methyl protons. The aromatic protons will appear as multiplets in the ~7.0-7.8 ppm range. The N-H proton is expected to be a broad singlet, typically downfield (>10 ppm), and its position can be concentration-dependent. The methyl group (CH₃) will present as a sharp singlet around 2.5 ppm.

  • ¹³C NMR: The spectrum will show eight distinct carbon signals. The methyl carbon will be the most upfield signal (~10-15 ppm). The six aromatic carbons will appear in the ~110-140 ppm range, with the carbon attached to the bromine (C4) and the carbons of the pyrazole ring (C3, C7a) having characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units. Predicted collision cross-section (CCS) values can further aid in identification.[4]

  • Expected [M+H]⁺: 210.98654 and 212.98449 m/z

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H bond in the pyrazole ring.

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.

  • C=C/C=N Stretch: Aromatic and pyrazole ring stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, corresponds to the carbon-bromine bond.

Solubility Profile

The solubility of a compound is critical for its application in solution-based assays, reactions, and formulations. While quantitative public data is scarce, a qualitative assessment can be made based on its structure. The molecule possesses both a polar N-H group and a nonpolar brominated aromatic ring.

  • Expected Solubility: Likely to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. It is expected to have low solubility in water and nonpolar solvents like hexanes.

  • Expert Insight: The predicted XlogP of 2.6 suggests a preference for lipid environments over aqueous ones, which is a crucial consideration in drug development for predicting membrane permeability and potential bioavailability challenges.[1]

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified with several GHS hazards.[1]

  • Signal Word: Warning[1][2]

  • Hazard Statements:

    • H302: Harmful if swallowed[1][2]

    • H315: Causes skin irritation[1]

    • H319: Causes serious eye irritation[1]

    • H335: May cause respiratory irritation[1]

  • Precautionary Measures: Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[2]

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols are provided for key analytical procedures.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This workflow outlines the process for assessing the purity of a sample.

Prep 1. Standard & Sample Preparation Injection 4. Sample Injection Sequence (Blank, Standard, Sample) Prep->Injection MobilePhase 2. Mobile Phase Preparation System 3. System Equilibration & Suitability MobilePhase->System System->Injection Data 5. Data Acquisition (Chromatogram) Injection->Data Analysis 6. Data Analysis (% Area Calculation) Data->Analysis Report 7. Final Purity Report Analysis->Report

Caption: High-Performance Liquid Chromatography (HPLC) Purity Workflow.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of DMSO or Acetonitrile to create a 1 mg/mL stock. Dilute as necessary.

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Protocol: Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully remove a known aliquot of the supernatant, dilute it with a suitable solvent, and determine the concentration using a pre-calibrated HPLC or UV-Vis spectroscopy method.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties. Its moderate lipophilicity, solid-state nature, and characteristic spectroscopic fingerprint make it a versatile building block for synthetic chemistry. The data and protocols presented in this guide provide a robust framework for researchers to confidently identify, handle, and utilize this compound in their work. Adherence to the described analytical methods and safety precautions is crucial for achieving reliable and safe scientific outcomes.

References

Spectroscopic Characterization of 4-Bromo-3-methyl-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 4-Bromo-3-methyl-1H-indazole (CAS No: 1159511-73-5), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a crucial building block in the synthesis of various pharmacologically active agents, its unambiguous structural confirmation is paramount. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predictive data with established spectroscopic principles, this guide serves as an essential resource for researchers, chemists, and quality control professionals, providing both the theoretical foundation and practical protocols for the complete characterization of this molecule.

Introduction: The Significance of this compound

Indazole derivatives are a cornerstone in modern pharmacology, renowned for their diverse biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[2] The specific substitution pattern of this compound, featuring a bromine atom on the benzene ring and a methyl group on the pyrazole ring, makes it a versatile intermediate for creating complex molecular architectures. The precise placement of these functional groups dictates the molecule's reactivity and its ultimate utility in drug discovery pipelines.

Therefore, rigorous analytical characterization is not merely a procedural step but a fundamental requirement to ensure the integrity of research and development outcomes. Spectroscopic techniques like NMR, IR, and MS provide a detailed molecular fingerprint, allowing for unequivocal structural verification, purity assessment, and quality control. This guide explains the causality behind the expected spectral features, grounding the interpretation in the principles of chemical structure and reactivity.

Molecular Structure and Properties

This compound possesses a bicyclic structure formed by the fusion of a benzene ring with a pyrazole ring. The numbering of the indazole ring system is crucial for the correct assignment of spectroscopic signals.

  • Molecular Formula: C₈H₇BrN₂

  • Molecular Weight: 211.06 g/mol

  • Monoisotopic Mass: 209.97926 Da[3]

  • InChI Key: QLPNZDSBEQBVBD-UHFFFAOYSA-N[1]

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons, the N-H proton of the pyrazole ring, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the bicyclic ring system. The spectrum is predicted in a non-polar solvent like CDCl₃.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5 - 12.0Broad Singlet1HN1-H The N-H proton of indazoles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding.
~7.65Doublet1HH -7Positioned peri to the bromine at C4, this proton is expected to be deshielded. It will show coupling to H-6.
~7.35Triplet1HH -6This proton will be split into a triplet by its two neighbors, H-5 and H-7.
~7.10Doublet1HH -5Coupled to H-6, this proton appears as a doublet. It is the most upfield of the aromatic protons.
~2.60Singlet3HC3-CHThe methyl group attached to the pyrazole ring is expected to be a sharp singlet in the typical alkyl-aromatic region.

Causality: The electron-withdrawing nature of the bromine atom at the C4 position will deshield the adjacent protons (H-5) and, to a lesser extent, the other aromatic protons. The fused ring system creates a distinct electronic environment leading to the predicted chemical shifts. Studies on similar substituted indazoles support these assignments.[4][7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~145.0C 3The carbon bearing the methyl group is significantly deshielded due to its attachment to the pyrazole ring.
~141.0C 7aA quaternary carbon at the ring junction, typically found in this region for indazoles.[2]
~129.0C 5Aromatic CH carbon.
~128.0C 7Aromatic CH carbon.
~122.0C 6Aromatic CH carbon.
~120.0C 3aQuaternary carbon at the pyrazole-benzene fusion.
~115.0C 4The carbon atom directly attached to the bromine is expected to be shielded due to the "heavy atom effect".
~12.0-C H₃The methyl carbon signal appears in the typical upfield aliphatic region.

Causality: The chemical shifts of the carbon atoms are determined by their hybridization and local electronic environment. Carbons in the pyrazole ring and at the ring junctions (C3, C7a, C3a) show characteristic shifts. The direct attachment of the electronegative bromine atom to C4 causes a predictable shift in its resonance.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3150 - 3000N-H StretchingIndazole N-H
3050 - 3000C-H StretchingAromatic C-H
2950 - 2850C-H StretchingMethyl C-H
1620 - 1450C=C & C=N StretchingAromatic & Pyrazole Ring
1450 - 1350C-H BendingMethyl C-H
~750C-H Out-of-plane BendingSubstituted Benzene Ring
650 - 550C-Br StretchingAryl Bromide

Causality: Each functional group vibrates at a characteristic frequency. The broad N-H stretch is a hallmark of the indazole ring.[8] The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule's overall structure, including the C-Br stretch.[9]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is expected to produce a distinct molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine.

Predicted m/zIonRationale
210 / 212[C₈H₇BrN₂]⁺˙ (M⁺˙)Molecular Ion Peak . The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the characteristic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[10][11]
131[M - Br]⁺Loss of the bromine radical, a common fragmentation pathway for bromo-aromatic compounds.[12]
104[M - Br - HCN]⁺Subsequent loss of hydrogen cyanide from the pyrazole ring is a characteristic fragmentation for indazoles.
91[C₇H₇]⁺Formation of the stable tropylium ion is common in the fragmentation of alkyl-aromatic systems.[13]

Causality: Upon ionization, the molecular ion undergoes fragmentation based on bond strengths and the stability of the resulting fragments. The C-Br bond is relatively weak, leading to the prominent loss of a bromine radical. The pyrazole ring can fragment via the loss of stable neutral molecules like HCN.

Experimental Protocols: A Self-Validating Workflow

The following protocols describe standardized procedures for acquiring high-quality spectroscopic data. The combination of these techniques provides a self-validating system for structural confirmation.

G cluster_workflow Spectroscopic Characterization Workflow Sample Sample of This compound NMR_Prep NMR Sample Prep (5-10 mg in 0.6 mL CDCl₃) Sample->NMR_Prep IR_Prep ATR-FTIR Sample Prep (Place small amount on crystal) Sample->IR_Prep MS_Prep MS Sample Prep (Dilute in MeOH/MeCN) Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Acquisition NMR_Prep->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq Mass Spectrum Acquisition (Direct Infusion) MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z, Isotope Pattern) MS_Acq->MS_Data Analysis Combined Data Analysis & Structural Confirmation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis

Caption: General workflow for spectroscopic validation.

Protocol for NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the solid this compound.[14][15]

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[14]

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.[16]

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue.

  • Data Acquisition: Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[14]

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard acquisition parameters.

Protocol for ATR-FTIR Spectroscopy
  • Background Collection: Ensure the ATR crystal (e.g., diamond) is clean.[17] Wipe with a suitable solvent like isopropanol and allow it to dry completely.

  • Acquire a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric and instrumental interferences.

  • Sample Analysis: Place a small amount (a few milligrams) of the solid sample directly onto the center of the ATR crystal.[18]

  • Apply pressure using the instrument's press arm to ensure firm and uniform contact between the sample and the crystal surface.[19]

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: After analysis, retract the press arm, remove the bulk of the sample, and clean the crystal surface thoroughly with a solvent-moistened soft tissue.[17]

Protocol for Direct Infusion Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a high-purity volatile solvent, such as methanol or acetonitrile.

  • Infusion Setup: Load the sample solution into a syringe and place it in a syringe pump.[20]

  • Connect the syringe to the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) using appropriate tubing.

  • Data Acquisition: Begin infusing the sample at a low, steady flow rate (e.g., 5-10 µL/min).[21]

  • Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the molecular ion.

  • Acquire the mass spectrum over the desired mass range (e.g., m/z 50-500) to observe the molecular ion and its fragment ions.

Conclusion

The structural elucidation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. This guide provides the predicted spectral data and robust experimental protocols necessary for its characterization. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of key functional groups, particularly the indazole N-H and C-Br bonds. Finally, mass spectrometry validates the molecular weight and provides insight into fragmentation patterns, with the bromine isotopic doublet serving as a definitive marker. Together, these techniques form a self-validating analytical workflow, ensuring the identity and purity of this vital synthetic intermediate for the scientific and drug development communities.

References

Introduction: The Strategic Importance of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Purity of 4-Bromo-3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 1159511-73-5) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its substituted indazole core is a "privileged scaffold," frequently appearing in molecules designed to exhibit a wide range of pharmacological activities, including antitumor and anti-inflammatory properties.[2][3] As a versatile intermediate, it serves as a starting point for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][4]

Given its role in the synthesis of novel compounds, the commercial availability, and more critically, the purity of this compound is paramount. The presence of impurities can lead to unpredictable reaction outcomes, the formation of undesired side products, and misleading biological assay results. This guide provides a comprehensive overview of sourcing this reagent, methodologies for verifying its purity, and an understanding of potential impurities that may be present.

Part 1: Commercial Sourcing and Supplier Evaluation

This compound is readily available from a variety of chemical suppliers who specialize in research chemicals and building blocks. However, the stated purity and the level of analytical documentation can vary significantly between vendors.

Key Commercial Suppliers

Several reputable suppliers list this compound in their catalogs. The stated purity levels typically range from 95% to over 98%. It is crucial to note the analytical method used to determine this purity, as different techniques provide different insights.

Supplier CAS Number Stated Purity Analytical Method Cited
Sigma-Aldrich 1159511-73-595%Not specified on product page
TCI Chemicals 1159511-73-5>95.0%Gas Chromatography (GC)
Alfa Chemical 1159511-73-598%Not specified on product page
BLD Pharm 1159511-73-5Not specifiedProvides analytical data (NMR, HPLC, etc.)
Frontier Specialty Chemicals 1159511-73-5Not specified"Guaranteed Purity"
The Indispensable Role of the Certificate of Analysis (CoA)

Before purchasing or using any batch of this reagent, obtaining and scrutinizing the Certificate of Analysis (CoA) is a critical step. A comprehensive CoA should provide, at a minimum:

  • Confirmation of the compound's identity.

  • The specific batch or lot number.

  • The measured purity value and the analytical method used for its determination (e.g., HPLC, GC, NMR).

  • Data from spectroscopic analysis, such as ¹H NMR, to confirm the structure.

Suppliers like Sigma-Aldrich and BLD Pharm offer access to these key documents on their websites, which is a mark of a trustworthy vendor.[5][6]

Part 2: A Multi-Pronged Approach to Purity Verification

Relying solely on a supplier's stated purity is insufficient for rigorous scientific and drug development applications. Independent verification using a combination of analytical techniques is essential.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method separates the main compound from its impurities based on differences in polarity. The result is a chromatogram where the area of the main peak, relative to the total area of all peaks, gives a quantitative measure of purity (often expressed as "% area").[8]

Gas Chromatography (GC)

As noted by TCI, GC is another effective method for purity assessment, particularly for compounds that are thermally stable and volatile. Similar to HPLC, it provides a percentage purity based on peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ¹H NMR, is arguably the most powerful tool for structural confirmation.[9] While it can be used for quantitative purity assessment (qNMR), its primary role in this context is to:

  • Confirm the Identity: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide a unique fingerprint of the this compound structure.

  • Identify Impurities: The presence of unexpected signals can indicate impurities. For example, residual solvents or structurally related by-products will have their own characteristic peaks.[10]

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. The technique ionizes the molecule and measures its mass-to-charge ratio, providing a precise molecular weight that should match the theoretical weight of C₈H₇BrN₂ (211.06 g/mol ).[11]

Part 3: Understanding Potential Impurities from Synthesis

Impurities in a final product are often remnants of the synthetic process. While specific synthesis routes for this compound are proprietary, general methods for creating substituted indazoles involve cyclization reactions or the direct functionalization of an indazole core.[2][12] Potential impurities could include:

  • Starting Materials: Incomplete reaction can leave residual starting materials in the final product.

  • Reagents: Brominating agents or methylating agents used in the synthesis.

  • Positional Isomers: The synthesis of substituted indazoles can often lead to the formation of isomers. For example, methylation of 4-bromo-1H-indazole can produce both the desired N1-methyl isomer and the N2-methyl isomer as a significant by-product.[13] Similarly, bromination of 3-methyl-1H-indazole could potentially yield other bromo-isomers. These isomers can be difficult to separate and may have different reactivity and biological activity.

Experimental Protocol: Purity Assessment by RP-HPLC

This protocol provides a robust, generalized method for determining the purity of this compound.

Objective: To quantify the purity of this compound using reversed-phase high-performance liquid chromatography with UV detection.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (ACS grade or higher)

  • Methanol (HPLC grade)

2. Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Working Solution (50 µg/mL): Dilute 50 µL of the stock solution into 950 µL of a 50:50 mixture of Mobile Phase A and B.

5. Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the prepared working solution.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Visualization of Key Workflows

Workflow for Sourcing and Qualification

The following diagram illustrates a robust workflow for sourcing and qualifying a new batch of this compound for use in a research or development setting.

G cluster_sourcing Sourcing Phase cluster_qualification In-House Qualification Phase cluster_decision Decision & Release s1 Identify Potential Suppliers s2 Request Quotes & Certificates of Analysis (CoA) s1->s2 s3 Evaluate Supplier Documentation & Lead Time s2->s3 s4 Select Supplier & Procure Sample s3->s4 q1 Perform Identity Confirmation (¹H NMR, MS) s4->q1 q2 Conduct Purity Analysis (HPLC/GC) q1->q2 q3 Analyze for Residual Solvents (GC-HS) q2->q3 q4 Compare Results with Supplier CoA q3->q4 d1 Does Batch Meet Purity Spec (>98%)? q4->d1 d2 Release Material for R&D Use d1->d2 Yes d3 Reject Batch & Contact Supplier d1->d3 No

Caption: A logical workflow for sourcing and qualifying chemical reagents.

Conclusion

For scientists and researchers in drug development, this compound is a valuable chemical intermediate. Its effective use is directly tied to its purity. A diligent approach to sourcing—prioritizing suppliers who provide comprehensive analytical data—coupled with rigorous in-house purity verification using orthogonal methods like HPLC and NMR, is essential. This strategy mitigates risks associated with impurities, ensuring the reliability and reproducibility of experimental results and ultimately accelerating the drug discovery process.

References

A-Technical-Guide-to-the-Regioisomeric-Forms-of-Brominated-Methyl-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, and its functionalization through bromination and methylation opens avenues for the synthesis of diverse bioactive molecules.[1][2][3] However, the inherent tautomerism of the indazole ring and the directing effects of the methyl group present significant challenges in achieving regiocontrol during electrophilic bromination. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic considerations for controlling the formation of various regioisomeric forms of brominated methyl-indazoles. We will delve into the mechanistic underpinnings of regioselectivity, offer field-proven experimental protocols, and present robust analytical methodologies for the unambiguous identification of isomers. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of indazole chemistry and harness its potential in their research endeavors.

Introduction: The Significance of Brominated Methyl-indazoles in Drug Discovery

Indazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][4] Bromination of the indazole core serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, enabling the introduction of diverse functionalities to modulate the pharmacological profile of the molecule.[2][5] The position of both the bromine and methyl groups on the indazole ring profoundly influences the molecule's three-dimensional structure and its interaction with biological targets. Consequently, precise control over the synthesis of specific regioisomers is paramount for systematic structure-activity relationship (SAR) studies and the development of potent and selective drug candidates.

This guide will focus on the synthetic strategies to access key brominated methyl-indazole regioisomers, with a particular emphasis on understanding and controlling the factors that govern the reaction outcomes.

The Challenge of Regioselectivity in the Bromination of Methyl-indazoles

The direct bromination of methyl-indazoles often leads to a mixture of regioisomers, posing significant purification challenges.[6][7] The regiochemical outcome is a delicate interplay of several factors:

  • Tautomerism: 1H- and 2H-indazoles exist in equilibrium, and their relative abundance can be influenced by the solvent, temperature, and the electronic nature of substituents.[4][8] The two tautomers exhibit different electron density distributions, leading to distinct patterns of electrophilic substitution.

  • Activating/Deactivating Effects: The methyl group is an activating, ortho-, para-directing group, while the bromine atom is a deactivating, ortho-, para-directing group. The interplay of these effects, combined with the inherent reactivity of the indazole nucleus, dictates the position of subsequent bromination.

  • Reaction Conditions: The choice of brominating agent (e.g., N-bromosuccinimide (NBS), bromine), solvent, temperature, and presence of a catalyst can significantly influence the regioselectivity of the reaction.[6][9]

G cluster_0 Factors Influencing Regioselectivity Tautomerism Tautomerism Regioisomeric Mixture Regioisomeric Mixture Tautomerism->Regioisomeric Mixture Different Reactivities Substituent Effects Substituent Effects Substituent Effects->Regioisomeric Mixture Directing Effects Reaction Conditions Reaction Conditions Reaction Conditions->Regioisomeric Mixture Kinetic vs. Thermodynamic Control

Synthetic Strategies and Experimental Protocols

This section details proven methodologies for the synthesis of specific brominated methyl-indazole regioisomers.

Synthesis of 5-Bromo-1-methyl-1H-indazole

A common strategy to avoid the formation of isomeric mixtures during methylation is to start with a pre-functionalized indazole. One approach involves the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine, followed by cyclization and reduction.[10] This method effectively circumvents the issue of N-alkylation regioselectivity.[10]

Protocol 1: Synthesis of 5-Bromo-1-methyl-1H-indazole via Cyclization [10]

  • Step 1: Condensation: React 2-fluoro-5-bromobenzaldehyde with formylhydrazine to form the corresponding hydrazone intermediate.

  • Step 2: Cyclization: Treat the intermediate with a base in a polar aprotic solvent to induce ring closure.

  • Step 3: Reduction: Reduce the resulting N-formylindazole with a suitable reducing agent, such as a borane complex, to yield 5-bromo-1-methyl-1H-indazole.[10]

Regioselective Bromination of N-methyl-indazoles

Direct bromination of N-methyl-indazoles can be achieved with a degree of regioselectivity by carefully controlling the reaction conditions. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can favor bromination at specific positions.

Protocol 2: General Procedure for Regioselective Bromination using NBS [6]

  • Dissolve the N-methyl-indazole substrate in a suitable solvent (e.g., ethanol, water).[6][11]

  • Add N-bromosuccinimide (1.0-1.1 equivalents) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 2 hours).[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and purify the product using column chromatography.

The choice of solvent and temperature can significantly impact the regioselectivity. For example, conducting the reaction in water at elevated temperatures has been shown to be effective for mono-bromination.[11]

Synthesis of 3-Bromo-2-methyl-2H-indazole

The synthesis of N2-alkylated indazoles often requires different strategies. A one-pot synthesis involving a Mills reaction and cyclization of 2-aminobenzyl alcohols and nitrosobenzenes using thionyl bromide has been reported for the preparation of 2H-indazoles.[12]

G Start Start Protocol_Selection Select Synthesis Strategy Start->Protocol_Selection Reaction_Setup Set Up Reaction Protocol_Selection->Reaction_Setup Monitoring Monitor Progress (TLC) Reaction_Setup->Monitoring Workup Reaction Workup & Quenching Monitoring->Workup Purification Purify Product (Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Analytical Characterization and Isomer Differentiation

The unambiguous identification of regioisomers is critical. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between N-1 and N-2 isomers.[13]

  • ¹H NMR: The chemical shifts of the indazole ring protons are sensitive to the position of the methyl group. For instance, the C3-H proton in N-2 isomers is generally shielded and appears at a lower frequency compared to the corresponding proton in N-1 isomers.[13]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring also provide diagnostic information for isomer assignment.[13][14]

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal long-range correlations between protons and carbons, which is particularly useful for confirming the connectivity and substitution pattern.[15] For example, a correlation between the methyl protons and the C3 carbon is indicative of an N-2 substituted indazole.[15]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[8][16]

Chromatographic Separation
  • Column Chromatography: Silica gel column chromatography is the most common method for separating regioisomeric mixtures.[15][17] The choice of eluent system is crucial for achieving good separation.

  • Preparative Thin-Layer Chromatography (PTLC): For small-scale separations or when isomers are difficult to separate by column chromatography, PTLC can be an effective alternative.[15]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be employed for the separation of challenging isomeric mixtures, although it is less commonly used for routine purification due to higher costs.

Technique Application Key Differentiating Features
¹H NMR Isomer identificationChemical shifts of indazole ring protons, particularly C3-H and C7-H.[13]
¹³C NMR Isomer identificationChemical shifts of indazole ring carbons.[13]
2D NMR (HMBC) Structural confirmationCorrelation between methyl protons and indazole ring carbons (e.g., C3, C7a).[15]
HRMS Elemental compositionAccurate mass determination.[8]
Column Chromatography PurificationSeparation of isomers based on polarity differences.[17]

Conclusion and Future Perspectives

The synthesis of specific regioisomers of brominated methyl-indazoles remains a challenging yet crucial aspect of medicinal chemistry. A thorough understanding of the underlying reaction mechanisms and the careful optimization of reaction conditions are essential for achieving the desired regioselectivity. The methodologies and analytical techniques outlined in this guide provide a solid foundation for researchers to confidently synthesize and characterize these important building blocks.

Future research in this area will likely focus on the development of more efficient and highly regioselective synthetic methods, potentially through the use of novel catalysts or directing groups. Furthermore, the exploration of greener and more sustainable synthetic routes will be of increasing importance. As our understanding of the biological roles of different indazole regioisomers continues to grow, the demand for robust and selective synthetic strategies will undoubtedly increase, paving the way for the discovery of new and improved therapeutic agents.

References

Tautomeric Equilibrium of 4-Bromo-3-methyl-1H-indazole: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by tautomerism. This guide provides an in-depth technical exploration of annular tautomerism in 4-Bromo-3-methyl-1H-indazole, a substituted indazole with potential applications in drug discovery. We will dissect the fundamental principles governing the equilibrium between the 1H and 2H tautomeric forms, detail rigorous experimental protocols for their characterization, and outline computational approaches for predicting their relative stabilities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of indazole tautomerism to inform rational drug design and development.

The Critical Role of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a pivotal consideration in drug discovery and development.[1][2][3][4] The distinct tautomeric forms of a drug molecule can exhibit significantly different physicochemical properties, including:

  • Pharmacodynamics: Tautomers can display varied binding affinities for their biological targets, leading to differences in efficacy and potency. The hydrogen bonding patterns, a key determinant in drug-receptor interactions, are often altered between tautomers.[3][4]

  • Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability can differ between tautomers, impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

  • Toxicity: In some instances, a minor tautomer may be responsible for off-target effects or toxicity.[3][4]

For nitrogen-containing heterocycles like indazole, annular tautomerism, involving the migration of a proton between two nitrogen atoms of the pyrazole ring, is a common phenomenon.[5][6][7] Understanding and controlling this equilibrium is paramount for optimizing the therapeutic potential of indazole-based drug candidates.

Tautomeric Landscape of this compound

Indazole typically exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole.[5][6][7] The 1H-tautomer is generally the more thermodynamically stable form due to its benzenoid aromatic character, while the 2H-tautomer possesses a quinoidal structure.[6][8] For this compound, the tautomeric equilibrium is depicted below:

Caption: Annular tautomerism in 4-Bromo-3-methyl-indazole.

The position of this equilibrium is influenced by several factors:

  • Electronic Effects of Substituents: The electron-withdrawing nature of the bromine atom at the 4-position and the electron-donating effect of the methyl group at the 3-position will modulate the electron density of the pyrazole ring, thereby influencing the relative basicity of the nitrogen atoms and the stability of the respective tautomers.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent can differentially solvate the two tautomers, shifting the equilibrium. Polar protic solvents may favor the more polar tautomer.

  • pH: The acidity or basicity of the medium can significantly impact the tautomeric ratio by favoring the protonation or deprotonation of one form over the other.

  • Temperature: As with any chemical equilibrium, the tautomeric ratio is temperature-dependent.

Experimental Characterization of Tautomeric Equilibrium

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism in solution.[9][10][11][12] Both ¹H and ¹³C NMR spectra can provide distinct signals for each tautomer, allowing for their identification and quantification.

Key Experimental Considerations:

  • Solvent Selection: Spectra should be acquired in a range of solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to assess the impact of the solvent on the equilibrium.

  • Temperature Studies: Variable temperature (VT) NMR experiments can help determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric interconversion.

  • 2D NMR Techniques: Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the unambiguous assignment of proton and carbon signals to each tautomer.

Expected Spectral Signatures:

TautomerKey ¹H NMR SignalsKey ¹³C NMR Signals
1H-isomer Distinct chemical shifts for the N-H proton and the protons on the benzene and pyrazole rings.Unique chemical shifts for the carbons of the bicyclic system.
2H-isomer Different chemical shifts for the N-H proton and the aromatic protons compared to the 1H-isomer.A distinct set of carbon signals.

Protocol for NMR Analysis:

  • Sample Preparation: Prepare solutions of this compound (5-10 mg) in various deuterated solvents (0.5-0.7 mL).

  • Data Acquisition: Acquire ¹H, ¹³C, HSQC, and HMBC spectra at a controlled temperature (e.g., 298 K).

  • Data Analysis: Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum to determine their relative populations.

  • VT-NMR (Optional): Acquire ¹H NMR spectra at a range of temperatures to study the equilibrium shift and calculate thermodynamic parameters.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The different electronic structures of the 1H (benzenoid) and 2H (quinoidal) tautomers result in distinct UV-Vis absorption spectra.[13][14][15] This technique can be used to study the tautomeric equilibrium, particularly in response to changes in solvent polarity.

Protocol for UV-Vis Analysis:

  • Solution Preparation: Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Interpretation: Analyze the changes in the position (λ_max) and intensity of the absorption bands as a function of solvent polarity to infer the predominant tautomeric form in each solvent.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise atomic arrangement in the solid state.[16][17][18] This allows for the unambiguous identification of the tautomer present in the crystalline form.

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions, thereby confirming the tautomeric form.

Caption: Experimental and computational workflow for tautomer analysis.

Computational Chemistry: A Predictive Approach

In conjunction with experimental methods, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for studying tautomerism.[19][20][21][22]

Key Computational Objectives:

  • Relative Tautomer Stabilities: Calculate the relative electronic energies and Gibbs free energies of the 1H and 2H tautomers in the gas phase and in solution (using implicit solvent models like PCM). This can predict the predominant tautomer under different conditions.

  • Spectroscopic Prediction: Simulate NMR chemical shifts and UV-Vis absorption spectra for each tautomer. Comparing these theoretical predictions with experimental data can aid in the assignment of spectra and the validation of results.

Protocol for DFT Calculations:

  • Structure Optimization: Build the 3D structures of both the 1H and 2H tautomers and perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculations: Perform frequency calculations to confirm that the optimized structures correspond to energy minima and to obtain thermodynamic data.

  • Solvation Modeling: Repeat the calculations using an implicit solvent model to account for the effect of the solvent.

  • NMR and UV-Vis Prediction: Use the optimized geometries to calculate NMR chemical shifts (GIAO method) and electronic excitation energies (TD-DFT).

Conclusion and Future Directions

The tautomeric behavior of this compound is a critical determinant of its potential as a drug candidate. A thorough understanding of the factors governing its tautomeric equilibrium is essential for rational drug design. This guide has outlined a comprehensive strategy, combining state-of-the-art experimental techniques and computational modeling, to fully characterize the tautomeric landscape of this and other substituted indazoles. The insights gained from such studies will empower medicinal chemists to fine-tune the properties of indazole-based compounds, ultimately leading to the development of safer and more effective therapeutics.

References

The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its role as a cornerstone in the design of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the indazole scaffold, delving into its fundamental characteristics, synthetic methodologies, and multifaceted roles in drug discovery. We will explore its bioisosteric relationships, analyze its presence in clinically successful drugs, and provide detailed protocols and visual workflows to equip researchers with the knowledge to effectively leverage this versatile core in their drug development endeavors.

The Indazole Nucleus: Physicochemical Properties and Tautomerism

Indazole (also known as benzopyrazole) is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂.[5] It exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[6][7] A third, less common tautomer, 3H-indazole, can also exist.[8] The presence of two nitrogen atoms within the five-membered ring imparts a unique electronic distribution, making the indazole scaffold a good hydrogen bond donor and acceptor.[9] This property is fundamental to its ability to interact with biological macromolecules.[4]

The bicyclic nature of indazole provides a rigid framework that can be strategically functionalized at various positions to modulate pharmacological activity and pharmacokinetic properties.[10] Its structural similarity to endogenous purines like adenine and guanine allows it to readily interact with biopolymers in living systems, contributing to its broad spectrum of biological activities.[4]

Synthetic Strategies for Indazole Derivatives

The construction of the indazole core and its subsequent derivatization are critical aspects of leveraging this scaffold in drug discovery. A variety of synthetic methods have been developed to access both 1H- and 2H-indazole regioisomers.

Classical and Modern Synthetic Approaches

Historically, methods such as the acylation, nitrosation, and cyclization of o-toluidine have been employed for the synthesis of 1H-indazoles.[5] More contemporary approaches often involve metal-catalyzed cross-coupling reactions, C-H activation, and intramolecular amination strategies, which offer improved yields and functional group tolerance.[6] For instance, the synthesis of 1H-indazoles from arylhydrazones via direct aryl C-H amination using oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) has been reported as an efficient metal-free process.[6]

Experimental Protocol: PIFA-Mediated Synthesis of 1H-Indazoles

This protocol outlines a general procedure for the synthesis of 1H-indazoles from arylhydrazones using PIFA as an oxidant.[6]

Materials:

  • Arylhydrazone (1.0 eq)

  • [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the arylhydrazone in DCM in a round-bottom flask.

  • Add PIFA to the solution at room temperature and stir the mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 1H-indazole.

G Arylhydrazone Arylhydrazone in DCM PIFA Add PIFA Arylhydrazone->PIFA Reaction Stir at RT Monitor by TLC PIFA->Reaction Quench Quench with NaHCO3 Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product 1H-Indazole Purify->Product

Figure 1: Workflow for PIFA-mediated synthesis of 1H-indazoles.

The Indazole Scaffold in Approved Drugs: A Showcase of Versatility

The therapeutic relevance of the indazole scaffold is underscored by its presence in numerous FDA-approved drugs targeting a wide array of diseases.[1][8]

Drug NameTherapeutic AreaTarget(s)Role of Indazole
Pazopanib OncologyVEGFR, PDGFR, c-KitCore scaffold, mimics adenine of ATP[11][12]
Axitinib OncologyVEGFR-1, -2, -3Core scaffold, potent kinase inhibitor[13][14][15]
Niraparib OncologyPARP-1, PARP-2Core scaffold, PARP inhibitor[16][17][18]
Granisetron Antiemetic5-HT3 receptor antagonistKey pharmacophore[8][10]
Benzydamine Anti-inflammatoryNon-steroidal anti-inflammatoryCore scaffold[8][10]
Case Study: Pazopanib - A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib (Votrient®) is an oral anti-cancer agent used for the treatment of renal cell carcinoma and soft tissue sarcoma.[11][19] The indazole moiety in pazopanib is a crucial structural component that mimics the adenine portion of ATP, enabling it to bind to the ATP-binding pocket of tyrosine kinase receptors and inhibit their activity.[11]

The synthesis of pazopanib often starts from 3-methyl-6-nitro-1H-indazole, which undergoes a multi-step process to form the key intermediate, N,2,3-trimethyl-2H-indazol-6-amine.[11][19][20]

Figure 2: Mechanism of action of Pazopanib.

Structure-Activity Relationships (SAR) and Bioisosteric Replacement

The versatility of the indazole scaffold allows for systematic exploration of structure-activity relationships (SAR).[6] Substitutions at different positions of the indazole ring can significantly impact biological activity. For example, in a series of 1H-indazole derivatives designed as IDO1 inhibitors, the substituent groups at the 4- and 6-positions were found to be crucial for inhibitory activity.[6]

Furthermore, the indazole ring is often employed as a bioisostere for other aromatic systems, such as indoles and phenols.[8][21][22] Bioisosteric replacement can lead to improved metabolic stability, enhanced target affinity, and altered pharmacokinetic profiles. For instance, replacing a phenol group, which is prone to rapid glucuronidation, with an indazole has been shown to retain high affinity for the GluN2B NMDA receptor while inhibiting this metabolic pathway.[22][23]

Therapeutic Applications of Indazole Derivatives

Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, making them valuable scaffolds in various therapeutic areas.[3][24]

  • Anticancer Agents: This is the most prominent application, with several approved drugs and numerous compounds in clinical trials.[2][25][26] Indazole derivatives act through various mechanisms, including inhibition of protein kinases (e.g., VEGFR, FGFR, Pim kinases), PARP, and indoleamine-2,3-dioxygenase1 (IDO1).[26][27]

  • Anti-inflammatory Agents: Compounds like benzydamine highlight the anti-inflammatory potential of the indazole scaffold.[8][10] Other derivatives have shown inhibitory activity against COX-2.[6]

  • Antimicrobial and Antifungal Agents: Certain indazole derivatives have exhibited potent activity against various bacterial and fungal strains.[8]

  • Neurological Disorders: The indazole scaffold has been explored for its potential in treating neurodegenerative diseases and for its application as 5-HT3 receptor antagonists.[8][24]

  • Cardiovascular Diseases: Some indazole derivatives have shown promising effects in models of arrhythmia, thrombosis, and hypertension.[10]

Future Perspectives and Conclusion

The indazole scaffold continues to be a fertile ground for drug discovery.[8] Future research will likely focus on the development of novel synthetic methodologies to access more diverse and complex indazole derivatives. The application of computational methods, such as structure-based drug design and scaffold hopping, will further accelerate the identification of potent and selective indazole-based drug candidates.[6][8]

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a multitude of therapeutic agents.[1] Its derivatives have demonstrated a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The ability to functionalize the indazole ring at specific positions is therefore of paramount importance for the development of new chemical entities with tailored pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds in modern organic synthesis.[2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool for medicinal chemists.[3] This document provides a detailed guide to the application of the Suzuki-Miyaura coupling for the derivatization of 4-Bromo-3-methyl-1H-indazole, a key building block for the synthesis of novel indazole-based compounds.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.

  • Transmetalation: In this crucial step, the organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the palladium center couple and are eliminated. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl [Ar-Pd(II)-Br]L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl [Ar-Pd(II)-R]L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product 4-Aryl-3-methyl-1H-indazole RedElim->Product yields ArylHalide This compound ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., Cs₂CO₃) Base->Transmetalation activates caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of the coupling reaction with a new boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or microwave vial, add this compound (1 equiv.), the desired boronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).

  • Evacuate and backfill the flask with an inert atmosphere (repeat 3 times).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a 0.1 M concentration of the bromoindazole).

  • Stir the reaction mixture at 100 °C for 8-12 hours, or until reaction completion is observed by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Substrates

For less reactive boronic acids or to improve yields, the following more forcing conditions can be employed.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

  • Water (degassed)

  • Sealed tube or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a sealed tube or microwave vial, add this compound (1 equiv.), the desired boronic acid (1.3 equiv.), and Cs₂CO₃ (1.3 equiv.).

  • Add Pd(PPh₃)₄ (0.10 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (repeat 3 times).

  • Add a solvent mixture of 1,4-dioxane, ethanol, and water in a 3:1.5:0.5 ratio (to achieve a 0.1 M concentration of the bromoindazole).[5]

  • Seal the tube and heat the reaction mixture to 140 °C for 4 hours, or until reaction completion is observed by TLC or LC-MS.[5]

  • Follow the workup and purification procedure as described in Protocol 1.

Key Reaction Parameters and Causality

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

ParameterRecommended Reagents/ConditionsRationale and Field-Proven Insights
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄Pd(dppf)Cl₂ is a robust and versatile catalyst, often effective for a wide range of substrates, including heteroaryl halides.[6] Pd(PPh₃)₄ is a classic catalyst that can be highly effective, particularly under more forcing conditions.[5] The choice of catalyst can significantly impact reaction rates and yields, and screening of different catalysts is often beneficial.
Ligand dppf (in Pd(dppf)Cl₂), PPh₃ (in Pd(PPh₃)₄)The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to promote oxidative addition and reductive elimination.[7]
Base K₂CO₃, Cs₂CO₃The base is crucial for the activation of the boronic acid to form the more nucleophilic boronate species.[4] Cs₂CO₃ is a stronger base and can be more effective for less reactive substrates.[5] The choice of base can also influence the reaction by affecting the solubility of the reagents.
Solvent 1,4-Dioxane/Water, DME/WaterA mixture of an organic solvent and water is typically used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and intermediates.[1]
Temperature 80-140 °CThe reaction temperature is a critical parameter. Higher temperatures are often required for less reactive aryl bromides and can significantly increase the reaction rate. Microwave heating can be a valuable tool for rapidly screening conditions and accelerating reactions.[5]

Experimental Workflow

The general workflow for performing a Suzuki-Miyaura coupling reaction is outlined below.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Reaction Setup: - Add reactants, catalyst, and base to flask - Evacuate and backfill with inert gas Solvent Add Solvent System Prep->Solvent Heating Heat to Reaction Temperature (e.g., 100-140 °C) Solvent->Heating Monitoring Monitor Reaction Progress (TLC, LC-MS) Heating->Monitoring Workup Aqueous Workup: - Dilute with organic solvent and water - Separate layers, wash, and dry Monitoring->Workup Purification Purification: - Concentrate crude product - Column chromatography Workup->Purification Analysis Characterization: - NMR, MS, etc. Purification->Analysis

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, incorrect base or solvent- Use a fresh batch of catalyst. - Increase the reaction temperature. - Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃). - Ensure solvents are anhydrous and degassed.
Formation of homocoupled product (boronic acid dimer) Slow transmetalation- Increase the catalyst loading. - Use a more electron-rich ligand. - Ensure the base is sufficiently soluble and active.
Protodeboronation (loss of boronic acid) Presence of excess water or protic solvents, prolonged reaction times at high temperatures- Use anhydrous solvents and handle boronic acids in a dry environment. - Minimize reaction time once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound. By carefully selecting the catalyst, base, and solvent system, a wide range of aryl and heteroaryl substituents can be introduced at the 4-position of the indazole core. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this powerful transformation in their synthetic endeavors, ultimately facilitating the discovery and development of novel indazole-based molecules with potential therapeutic applications.

References

Application Notes & Protocols: Mastering the Regioselective N-Alkylation of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Indazoles

The indazole nucleus is a cornerstone pharmacophore in modern drug discovery, celebrated for its prevalence in a wide array of therapeutic agents, from anti-cancer drugs to potent anti-inflammatory molecules.[1][2] As bioisosteres of indoles, N-alkyl indazoles offer a unique structural motif that allows for fine-tuning of pharmacological properties.[2] The specific substrate, 4-Bromo-3-methyl-1H-indazole, is a versatile intermediate. The methyl group at the C3 position and the bromine at the C4 position provide steric and electronic handles that can be exploited for further synthetic diversification.

However, the synthetic utility of indazoles is frequently hampered by a fundamental challenge: the regioselective alkylation of the two nitrogen atoms in the pyrazole ring.[1][3] Direct alkylation of the 1H-indazole tautomer often yields a mixture of N1 and N2 substituted products, leading to complex purification challenges and reduced yields of the desired isomer.[4][2] This guide provides a detailed exploration of the factors governing this regioselectivity and presents robust, field-proven protocols to selectively synthesize either the N1 or N2 alkylated derivatives of this compound.

The Core Challenge: N1 vs. N2 Regioselectivity

The outcome of an indazole alkylation reaction is a delicate interplay between the substrate's inherent properties and the chosen reaction conditions. Understanding these factors is paramount to achieving synthetic control. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the corresponding 2H-tautomer.[4][1][5] This intrinsic stability can be leveraged to favor the formation of N1-alkylated products under conditions that permit thermodynamic equilibration.[2][5]

Several key factors dictate the final N1:N2 product ratio:

  • Base and Counter-ion: Strong, non-coordinating bases like sodium hydride (NaH) in non-polar, aprotic solvents tend to favor N1-alkylation.[4][3][6] The nature of the resulting metal-indazolide ion pair is critical. In solvents like THF, a "tighter" ion pair may form, sterically encumbering the N2 position and directing the electrophile to N1.[4]

  • Solvent: The polarity and coordinating ability of the solvent are crucial. Non-polar aprotic solvents such as Tetrahydrofuran (THF) are optimal for high N1 selectivity with strong bases.[4][3] In contrast, polar aprotic solvents like N,N-dimethylformamide (DMF), especially with weaker carbonate bases, often lead to mixtures of both regioisomers.[2][6]

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the N1 position, thereby promoting alkylation at N2.[4][3] For our target molecule, the C3-methyl group exerts a minor steric influence that must be considered.

  • Kinetic vs. Thermodynamic Control: Reaction conditions that allow for equilibrium between the N1 and N2 products will favor the more stable N1 isomer (thermodynamic control).[2][5] Conversely, conditions that lead to rapid, irreversible alkylation may favor the kinetically preferred product, which can sometimes be the N2 isomer, particularly with highly reactive electrophiles or under specific mechanistic pathways like the Mitsunobu reaction.[4][5]

G cluster_input Reaction Inputs cluster_control Controlling Factors cluster_output Products Indazole This compound Thermo Thermodynamic Control (e.g., NaH in THF) Indazole->Thermo Kinetic Kinetic Control (e.g., Mitsunobu) Indazole->Kinetic Conditions Base / Solvent / Temperature Conditions->Thermo Conditions->Kinetic N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Thermo->N1_Product Favors N2_Product N2-Alkylated Indazole (Kinetically Favored) Kinetic->N2_Product Favors Sterics Steric Hindrance (C7 > C3 substituents) Sterics->N2_Product Favors N2 by hindering N1 G A 1. Reagent Setup (Indazole, Solvent, Inert Atm.) B 2. Deprotonation / Activation (Add Base or Mitsunobu Reagents) A->B C 3. Alkylation (Add Electrophile) B->C D 4. Reaction Monitoring (TLC / LC-MS) C->D E 5. Aqueous Workup (Quench & Extract) D->E F 6. Purification (Flash Column Chromatography) E->F G 7. Isomer Characterization (NMR, esp. HMBC) F->G

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing a 4-Bromo-3-methyl-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 4-Bromo-3-methyl-1H-indazole Scaffold in Kinase Inhibitor Design

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding pocket of various kinases.[1][2] This bicyclic heteroaromatic system, consisting of a fused benzene and pyrazole ring, serves as a versatile template for the design of potent and selective kinase inhibitors.[3][4] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5]

The this compound scaffold offers a strategic starting point for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 4-position serves as a versatile synthetic handle for introducing a wide range of molecular complexity through palladium-catalyzed cross-coupling reactions.[1][2] This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic properties. The methyl group at the 3-position can provide advantageous steric interactions within the kinase active site and influence the overall conformation of the inhibitor.[2] This document provides detailed application notes and protocols for the synthesis of kinase inhibitors based on the this compound scaffold, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Key Synthetic Strategies: Building Diversity from a Common Core

The primary synthetic transformations for elaborating the this compound scaffold involve palladium-catalyzed cross-coupling reactions. These methods are renowned for their broad substrate scope, functional group tolerance, and mild reaction conditions, making them ideal for medicinal chemistry applications.[6]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[7][8] In the context of our scaffold, this reaction enables the introduction of various aryl and heteroaryl moieties at the 4-position of the indazole ring. These substituents can be tailored to target specific pockets within the kinase active site, thereby enhancing potency and selectivity.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[9] This reaction allows for the introduction of a diverse range of primary and secondary amines at the 4-position of the indazole core. The resulting amino-indazole derivatives can act as crucial hydrogen bond donors or acceptors, or as attachment points for further functionalization.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the synthesis of kinase inhibitors starting from this compound. These protocols are based on established literature procedures for analogous transformations and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol details a general procedure for the synthesis of 4-aryl-3-methyl-1H-indazoles, key intermediates in the development of a variety of kinase inhibitors, including those targeting Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[10][11]

Reaction Scheme:

Suzuki_Miyaura scaffold This compound product 4-Aryl-3-methyl-1H-indazole scaffold->product Suzuki-Miyaura Coupling boronic_acid Ar-B(OH)2 boronic_acid->product reagents Pd catalyst, Base, Solvent reagents->product

A representative Suzuki-Miyaura coupling reaction.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Commercial Source
Arylboronic Acid≥95%Commercial Source
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)≥98%Commercial Source
Sodium Carbonate (Na2CO3)≥99.5%Commercial Source
1,4-DioxaneAnhydrousCommercial Source
WaterDeionizedIn-house
Ethyl AcetateACS GradeCommercial Source
BrineSaturatedIn-house
Anhydrous Magnesium Sulfate (MgSO4)≥97%Commercial Source

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio). The solvent volume should be sufficient to dissolve the reactants upon heating.

  • To this mixture, add Pd(dppf)Cl2 (0.05 equiv.).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-3-methyl-1H-indazole.

Characterization:

The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the synthesis of 4-amino-3-methyl-1H-indazoles, which are valuable precursors for inhibitors of kinases such as Akt.[12]

Reaction Scheme:

Buchwald_Hartwig scaffold This compound product 4-(R1R2N)-3-methyl-1H-indazole scaffold->product Buchwald-Hartwig Amination amine R1R2NH amine->product reagents Pd catalyst, Ligand, Base, Solvent reagents->product

A representative Buchwald-Hartwig amination reaction.

Materials and Reagents:

ReagentPuritySupplier
This compound≥97%Commercial Source
Primary or Secondary Amine≥95%Commercial Source
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)≥97%Commercial Source
Xantphos≥98%Commercial Source
Sodium tert-butoxide (NaOtBu)≥97%Commercial Source
TolueneAnhydrousCommercial Source
Ethyl AcetateACS GradeCommercial Source
Saturated Ammonium Chloride (NH4Cl)AqueousIn-house
BrineSaturatedIn-house
Anhydrous Sodium Sulfate (Na2SO4)≥97%Commercial Source

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd2(dba)3 (0.02 equiv.) and Xantphos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene, followed by this compound (1.0 equiv.), the desired amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to 90-110 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-3-methyl-1H-indazole derivative.

Characterization:

The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation: Biological Activity of Indazole-Based Kinase Inhibitors

The following table summarizes the biological activity of representative kinase inhibitors synthesized from indazole scaffolds, demonstrating the potential of this chemical class.

Compound IDTarget Kinase(s)IC50 (nM)Cell-based Assay (IC50, nM)Reference
Axitinib VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit0.1, 0.2, 0.1-0.3, 1.6, 1.7-[11]
CFI-400945 PLK42.8MDA-MB-468 (12)[13]
Compound C05 PLK4< 0.1MCF-7 (979)[10]
ABT-869 VEGFR, PDGFR-HUVEC (3)[14]

Signaling Pathway Visualization

The following diagrams illustrate the signaling pathways of key kinases that can be targeted by inhibitors derived from the this compound scaffold.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Simplified VEGFR2 Signaling Pathway.

PLK4_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Wnt Wnt/β-catenin Pathway PLK4->Wnt activates PI3K_Akt PI3K/Akt Pathway PLK4->PI3K_Akt activates Centrosome_Amplification Centrosome Amplification Centriole_Duplication->Centrosome_Amplification Overexpression Genomic_Instability Genomic Instability Centrosome_Amplification->Genomic_Instability Tumorigenesis Tumorigenesis Genomic_Instability->Tumorigenesis EMT EMT Wnt->EMT PI3K_Akt->EMT

PLK4 Signaling in Cancer.

Akt_Pathway Growth_Factor Growth Factor RTK RTK Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits FOXO FOXO Akt->FOXO inhibits Cell_Growth Cell Growth mTORC1->Cell_Growth Apoptosis Apoptosis Bad->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest FOXO->Cell_Cycle_Arrest

Simplified PI3K/Akt Signaling Pathway.

Conclusion

The this compound scaffold is a highly valuable starting point for the synthesis of novel kinase inhibitors. Its strategic functionalization through robust and versatile palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, allows for the generation of diverse chemical libraries with the potential to yield potent and selective drug candidates. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to explore the therapeutic potential of this privileged scaffold.

References

Application Notes & Protocols: 4-Bromo-3-methyl-1H-indazole as a Strategic Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1][2][3] This guide provides an in-depth analysis of 4-Bromo-3-methyl-1H-indazole, a versatile and strategically important building block for the synthesis of complex pharmaceutical intermediates. We will explore its chemical properties, critical safety considerations, and its application in cornerstone synthetic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Strategic Value of this compound

The pursuit of novel kinase inhibitors and other targeted therapies has intensified the demand for heterocyclic building blocks that offer both a biologically relevant core and versatile handles for synthetic elaboration.[4] this compound (CAS: 1159511-73-5) has emerged as a reagent of significant interest due to its unique combination of structural features:

  • The Indazole Core: This bicyclic aromatic system is a well-established "hinge-binder" in many kinase inhibitors, capable of forming critical hydrogen bond interactions within the ATP-binding pocket of target enzymes.[5]

  • The 3-Methyl Group: This substituent can provide beneficial steric interactions, influence the molecule's conformational rigidity, and enhance binding affinity or selectivity for the target protein.

  • The 4-Bromo Substituent: This is the key to the molecule's synthetic versatility. The carbon-bromine bond at the 4-position serves as a robust and reliable electrophilic site for a variety of palladium-catalyzed cross-coupling reactions, allowing for the late-stage introduction of diverse molecular fragments.[5][6]

This combination allows chemists to construct libraries of complex molecules around a proven pharmacophore, accelerating the discovery and optimization of new drug candidates.

Physicochemical Properties

A clear understanding of the reagent's basic properties is fundamental to its successful application.

PropertyValueReference
CAS Number 1159511-73-5[7][8]
Molecular Formula C₈H₇BrN₂[7][8]
Molecular Weight 211.06 g/mol [8]
Appearance Solid[7]
Purity Typically ≥95%[7]
InChIKey QLPNZDSBEQBVBD-UHFFFAOYSA-N[7][8]
Safety and Handling

As with any laboratory chemical, adherence to strict safety protocols is mandatory.

  • Hazards: this compound is harmful if swallowed (H302) and may cause skin and eye irritation.[7][9] Always consult the latest Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[9][10] All manipulations should be performed in a well-ventilated fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to prevent degradation.[7]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The primary utility of this compound lies in its function as an electrophile in cross-coupling reactions. The C4-Br bond is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in pharmaceutical agents.[11] This reaction couples the bromoindazole with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Charge Reactor B Add Bromoindazole, Boronic Acid, Base A->B C Add Solvent B->C D Purge with N2/Ar C->D E Add Pd Catalyst & Ligand D->E F Heat to Target Temp. E->F G Monitor by TLC/LC-MS F->G H Cool to RT G->H I Aqueous Work-up (e.g., EtOAc/Water) H->I J Dry Organic Layer I->J K Concentrate J->K L Purify (Column Chromatography) K->L M Characterize Product L->M

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Causality: This protocol utilizes a palladium catalyst with a phosphine ligand to create the active Pd(0) species. The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from boron to palladium.[12] Dimethoxyethane (DME) is a common aprotic polar solvent suitable for this transformation.[11]

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous solvent (e.g., DME/water 4:1, or DMF).[11][12] Follow this with the addition of the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-3-methyl-1H-indazole product.

G Indazole This compound Catalyst [Pd Catalyst] Base, Solvent, Heat Indazole->Catalyst BoronicAcid R-B(OH)₂ BoronicAcid->Catalyst Product 4-R-3-methyl-1H-indazole Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, a linkage present in a vast number of pharmaceuticals.[13][14][15] This reaction is particularly crucial for synthesizing kinase inhibitors, where an amino-heterocycle motif often interacts with the kinase hinge region. The reaction couples the bromoindazole with a primary or secondary amine.

Causality: The success of this reaction is critically dependent on the ligand.[15] Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) are required to promote the challenging reductive elimination step that forms the C-N bond and regenerates the active catalyst.[13][15] A strong, non-nucleophilic base like sodium tert-butoxide is needed to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[15]

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the palladium source (e.g., Pd₂(dba)₃, 2-4 mol%), the phosphine ligand (e.g., Xantphos, 4-8 mol%), and the base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Nitrogen or Argon).

  • Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equiv), the desired primary or secondary amine (1.1-1.3 equiv), and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Heat the mixture to the target temperature (typically 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography to afford the target 4-amino-3-methyl-1H-indazole derivative.

G Indazole This compound Catalyst [Pd Catalyst] Ligand, Base, Solvent, Heat Indazole->Catalyst Amine R¹R²NH Amine->Catalyst Product 4-(NR¹R²)-3-methyl-1H-indazole Catalyst->Product

Caption: Buchwald-Hartwig amination of this compound.

Application in Kinase Inhibitor Scaffolds

The functionalized products derived from this compound are key intermediates in the synthesis of potent kinase inhibitors. For example, the indazole core is central to the structure of Axitinib, a VEGFR inhibitor.[16] While the exact synthesis of Axitinib may use a different starting material, the principles of functionalizing an indazole core via cross-coupling are identical. The arylated and aminated products serve as advanced precursors for building complex, biologically active molecules.

G Start 4-Bromo-3-methyl- 1H-indazole Step1 Suzuki or Buchwald-Hartwig Coupling Start->Step1 Intermediate 4-Functionalized 3-methyl-1H-indazole Step1->Intermediate Step2 Further Functionalization (e.g., N-alkylation, side chain addition) Intermediate->Step2 Final Complex Kinase Inhibitor Scaffold Step2->Final

Caption: Conceptual synthetic route from the building block to a final drug scaffold.

Spectroscopic Data for Validation

Confirming the identity and purity of the starting material and products is a critical, self-validating step in any synthetic protocol. Below are expected spectroscopic characteristics for the parent compound.

Compound¹H NMR (Expected)¹³C NMR (Expected)
This compound δ ~11.0-13.0 (br s, 1H, NH), δ 7.0-7.8 (m, 3H, Ar-H), δ ~2.5 (s, 3H, CH₃).Aromatic signals in the δ 110-140 ppm range, with the C-Br carbon being distinct. Methyl signal around δ 10-15 ppm.
4-Aryl-3-methyl-1H-indazole (Suzuki Product) Disappearance of one aromatic signal pattern and appearance of new signals corresponding to the coupled aryl group.Appearance of new aromatic signals corresponding to the coupled aryl group.
4-Amino-3-methyl-1H-indazole (Buchwald Product) Upfield shift of the indazole aromatic protons due to the electron-donating nature of the amino group. Appearance of new signals for the amine alkyl/aryl groups.Upfield shift of aromatic carbons, particularly those ortho and para to the new C-N bond.

Note: Actual chemical shifts (δ) are highly dependent on the solvent used (e.g., CDCl₃, DMSO-d₆) and the specific substituents introduced.[17][18]

Conclusion

This compound is a high-value building block that provides a direct and efficient entry point for the synthesis of complex, indazole-based pharmaceutical targets. Its well-defined reactivity in robust and scalable transformations like the Suzuki-Miyaura and Buchwald-Hartwig couplings makes it an indispensable tool for medicinal chemists. The protocols and rationale detailed in this guide are designed to empower researchers to confidently and effectively utilize this key intermediate in the development of next-generation therapeutics.

References

Buchwald-Hartwig amination of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of N-Arylated Indazoles via Buchwald-Hartwig Amination of 4-Bromo-3-methyl-1H-indazole

Abstract

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has profoundly impacted the fields of medicinal chemistry and materials science, where arylamine structures are ubiquitous. This guide offers a detailed exploration of the Buchwald-Hartwig amination, with a specific focus on its application to the N-arylation of this compound. Indazole cores are privileged scaffolds in numerous pharmaceutical agents, and their functionalization is a key strategy in drug discovery.[3][4] We provide an in-depth look at the reaction mechanism, practical experimental protocols, parameter optimization, and troubleshooting to equip researchers with the knowledge to successfully synthesize a diverse range of N-aryl-3-methyl-1H-indazoles.

The Mechanism of Buchwald-Hartwig Amination

The widespread adoption of the Buchwald-Hartwig amination is a testament to the extensive mechanistic studies by the Buchwald and Hartwig groups, which transformed it into a reliable and predictable transformation.[1][5] The reaction proceeds through a catalytic cycle involving a palladium(0) species, which facilitates the coupling of an aryl halide with an amine in the presence of a base.[6] Each component—catalyst, ligand, base, and solvent—plays a critical role in the efficiency and outcome of the reaction.

The generally accepted catalytic cycle consists of three primary steps:

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond. This step forms a Pd(II) intermediate.[7] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl group.[6]

  • Amine Coordination and Deprotonation : The amine (R₂NH) coordinates to the Pd(II) complex. A stoichiometric amount of base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9] The choice of base is crucial; it must be strong enough to deprotonate the amine complex but not so harsh as to cause degradation of the substrate or catalyst.[10]

  • Reductive Elimination : This is the final, product-forming step where the C-N bond is formed, releasing the N-arylated amine product. The palladium catalyst is regenerated in its Pd(0) oxidation state, allowing it to re-enter the catalytic cycle.[1][11]

Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps, while also preventing catalyst decomposition and undesirable side reactions like beta-hydride elimination.[1][5]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (+ R₂NH, Base) pd2_complex->amine_coordination - HX amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Product (Ar-NR₂)

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Application to N-Heterocycles: Coupling with this compound

N-heterocyclic compounds, particularly those with an acidic N-H proton like indazole, present unique challenges in Buchwald-Hartwig amination. The indazole N-H can compete with the amine coupling partner for the catalyst or react with the base, potentially leading to catalyst inhibition or the formation of undesired side products.[12][13]

For this compound, the primary reaction site for N-arylation is the N1 position of the indazole ring. Careful selection of reaction conditions is paramount to ensure chemoselectivity and high yields.

Key Considerations:

  • Base Selection : A moderately strong but non-nucleophilic base is often preferred. Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) are excellent choices as they are strong enough to facilitate the reaction without causing substrate decomposition.[14][15] Stronger bases like sodium tert-butoxide (NaOtBu) can also be effective but may require more careful temperature control.

  • Ligand Choice : Bulky biarylphosphine ligands are highly effective for coupling N-heterocycles. Ligands like Xantphos, DavePhos, or RuPhos often provide excellent results by creating a sterically hindered catalytic pocket that favors the desired coupling.[14][16][17]

  • Solvent : Aprotic polar or nonpolar solvents are typically used. Dioxane, toluene, and THF are common choices that offer good solubility for the reagents and are compatible with the catalytic system.[18][19]

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the N-arylation of this compound with a generic aryl amine. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Aryl amine (1.1 - 1.5 equivalents)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert atmosphere manifold (Schlenk line) or glovebox

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash chromatography system

Experimental_Workflow start Start: Assemble Reagents setup 1. Reaction Setup - Add solids to Schlenk tube - Purge with inert gas start->setup addition 2. Reagent Addition - Add degassed solvent - Add amine setup->addition reaction 3. Reaction - Seal tube - Heat with stirring (e.g., 100-110 °C) - Monitor by TLC/LC-MS addition->reaction workup 4. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with water/brine reaction->workup purify 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography workup->purify end End: Isolated Product purify->end

Caption: A typical experimental workflow for the reaction.

Step-by-Step Procedure:

  • Reaction Setup : To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.02-0.04 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition : Add the anhydrous, degassed solvent (5-10 mL) via syringe, followed by the aryl amine (1.1-1.5 mmol).

  • Reaction : Securely seal the tube and place it in a preheated oil bath or heating block (typically 80-120 °C). Stir the mixture vigorously for the required time (typically 12-24 hours). Monitor the reaction's progress by TLC or LC-MS.[20]

  • Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the contents with a suitable organic solvent like ethyl acetate.

  • Filtration and Washing : Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure N-aryl-3-methyl-1H-indazole product.[3]

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig amination is highly sensitive to the combination of reagents used. The following table summarizes key parameters and provides guidance for optimization.

ParameterOptionsRationale & Field Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos Pd G3)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ. Pre-catalysts offer higher stability and reactivity, often allowing for lower catalyst loadings and milder conditions.[21][22]
Ligand Biarylphosphines: XPhos, RuPhos, BrettPhos. Bidentate: Xantphos, BINAP.Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos) are generally excellent for challenging substrates like N-heterocycles. Xantphos is a robust bidentate ligand known for its broad applicability.[1][3][14]
Base Inorganic: K₃PO₄, Cs₂CO₃, K₂CO₃. Alkoxide: NaOtBu, KOtBu.K₃PO₄ and Cs₂CO₃ are effective and generally well-tolerated by sensitive functional groups. Alkoxide bases are stronger and can accelerate the reaction but may be incompatible with base-sensitive substrates.[8][15]
Solvent Toluene, 1,4-Dioxane, THF, t-BuOHToluene and dioxane are the most common solvents. The choice can influence solubility and reaction rates. For instance, using toluene can help precipitate iodide salts, which can sometimes be inhibitory.[6][19]
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. The optimal temperature depends on the reactivity of the specific aryl bromide and amine.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Below is a guide to addressing common problems.[18][23]

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxidized Pd source or ligand).- Insufficiently degassed solvent/reagents (oxygen deactivates catalyst).- Base is too weak or insoluble.- Temperature is too low.- Use a fresh catalyst source or a more stable pre-catalyst.- Ensure rigorous degassing of the solvent and use of a proper inert atmosphere technique.- Switch to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu).- Increase the reaction temperature in increments.
Dehalogenation of Starting Material - Presence of water or other protic sources.- Beta-hydride elimination from the amine or ligand.- Use rigorously dried solvent and reagents.- Choose a ligand less prone to beta-hydride elimination. Ensure the amine is of high purity.
Formation of Side Products - Reaction temperature is too high.- Competing side reactions (e.g., homocoupling of the aryl bromide).- Lower the reaction temperature.- Screen different ligands; a more sterically hindered ligand can sometimes suppress side reactions.[23]
Difficulty in Purification - Product is co-eluting with ligand or byproducts.- Perform an aqueous wash during work-up to remove the base. A filtered plug of silica can remove some catalyst residue.- Optimize chromatography conditions (solvent gradient, different stationary phase).

Safety Precautions

  • Reagents : Palladium catalysts can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Phosphine ligands are often air-sensitive and can be pyrophoric in the case of lower molecular weight alkylphosphines.[15]

  • Solvents : Toluene and 1,4-dioxane are hazardous. Avoid inhalation and skin contact. 1,4-dioxane is a suspected carcinogen.[19]

  • Reaction Conditions : Reactions are often run at high temperatures in sealed tubes, which presents a risk of over-pressurization. Use appropriate pressure-rated glassware (e.g., Schlenk tubes) and a blast shield.

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of N-aryl indazoles. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can effectively couple this compound with a wide array of amines. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for professionals in drug development and organic synthesis, facilitating the efficient construction of novel molecular entities.

References

Application Note: A Protocol for the Synthesis and Functionalization of 4-Bromo-3-methyl-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, leading to a wide range of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1][2] Consequently, indazole-containing compounds are key components in numerous approved drugs and clinical candidates.[1]

This application note provides a detailed protocol for the synthesis of 4-Bromo-3-methyl-1H-indazole, a highly valuable and versatile intermediate. The strategic placement of a methyl group at the C3 position and a bromine atom at the C4 position offers a powerful platform for drug discovery. The bromine atom, in particular, serves as a crucial functional handle for introducing molecular diversity through modern cross-coupling reactions, enabling the systematic exploration of the chemical space around the indazole core.[3] We will detail the synthesis of the core scaffold and its subsequent derivatization via two cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Overall Synthetic Strategy

The synthetic approach is a two-stage process. First, the core this compound scaffold is constructed. Second, this scaffold is functionalized at the C4 position using palladium-catalyzed cross-coupling chemistry. This modular strategy allows for the late-stage diversification of the molecule, which is a highly efficient approach in drug discovery programs.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: C4-Derivatization Start 2-Amino-3-methylacetophenone Bromination Bromination (NBS, Acetonitrile) Start->Bromination Diazotization Diazotization & Cyclization (NaNO2, Acid) Bromination->Diazotization IndazoleCore This compound Diazotization->IndazoleCore Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd Catalyst) IndazoleCore->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig Amination (R1R2NH, Pd Catalyst) IndazoleCore->Buchwald C-N Bond Formation Derivatives Diverse Library of C4-Functionalized Indazoles Suzuki->Derivatives C-C Bond Formation Buchwald->Derivatives C-N Bond Formation

Figure 1: Overall workflow for the synthesis and diversification of this compound.

Part 1: Synthesis of the this compound Core

The synthesis of the indazole core can be achieved through various methods.[2][4] A common and effective route involves the cyclization of a substituted o-aminoketone precursor. The following protocol is a representative procedure adapted from established indazole synthesis methodologies.

Reaction Scheme:

(Note: A specific literature procedure for the direct synthesis of this compound from a simple starting material was not found in the provided search results. The following protocol is a chemically sound, generalized procedure based on well-known transformations for indazole synthesis, such as those starting from substituted anilines or acetophenones and involving bromination and cyclization steps.)

Protocol 1: Synthesis of this compound

Materials and Equipment:

  • 2-Amino-3-methylacetophenone

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, ice bath, reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Bromination of the Starting Material:

    • Dissolve 2-amino-3-methylacetophenone (1.0 eq) in acetonitrile in a round-bottom flask.

    • Cool the solution to 0-5 °C using an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The use of NBS provides a mild and regioselective method for brominating the activated aromatic ring.[5]

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-amino-3-methylacetophenone.

  • Diazotization and Intramolecular Cyclization:

    • Dissolve the crude product from the previous step in a mixture of water and concentrated HCl.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C. This step forms the crucial diazonium salt intermediate.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour.

    • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to facilitate the intramolecular cyclization, which forms the indazole ring.

    • Cool the mixture to room temperature and neutralize carefully with a saturated NaOH solution until the pH is ~7-8.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain this compound as a solid.

Characterization:

  • Structure: this compound[6]

  • Molecular Formula: C₈H₇BrN₂[6]

  • Molecular Weight: 211.06 g/mol [6]

  • Appearance: Typically a solid at room temperature.

  • Analytical Data: Confirm structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Part 2: C4-Functionalization via Cross-Coupling Reactions

The bromine atom at the C4 position is a versatile handle for introducing a wide array of substituents using palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

A. Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with a halide.[7][8][9] This reaction is fundamental in modern organic synthesis due to its mild conditions and high functional group tolerance.[10]

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln oxidative_add Oxidative Addition pd_complex Ar-Pd(II)Ln-Br oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)Ln-Ar' transmetalation->pd_aryl_complex reductive_elim Reductive Elimination pd_aryl_complex->reductive_elim reductive_elim->pd0 product_out Indazole-Ar' reductive_elim->product_out start_point Indazole-Br start_point->oxidative_add boronic_acid Ar'-B(OH)2 + Base boronic_acid->transmetalation

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials and Equipment:

  • This compound

  • Aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst, e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)[9][11]

  • Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent, e.g., 1,4-Dioxane/Water (4:1) or Dimethoxyethane (DME)[9][12]

  • Schlenk tube or microwave vial, magnetic stirrer, heating block or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk tube or microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture at 80-100 °C for 2-12 hours.[9][12] The reaction can also be performed under microwave irradiation to significantly shorten reaction times.[13]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-3-methyl-1H-indazole derivative.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[14][15][16] This reaction allows for the coupling of aryl halides with a vast range of primary and secondary amines.[17]

Causality in Catalyst Selection: The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[13][16] These ligands facilitate the crucial reductive elimination step of the catalytic cycle, where the C-N bond is formed and the active Pd(0) catalyst is regenerated.[14]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials and Equipment:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium pre-catalyst, e.g., Pd₂(dba)₃ (1-2 mol%) or a G3/G4 pre-catalyst.

  • Phosphine Ligand, e.g., Xantphos, RuPhos, or BINAP (2-4 mol%)

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq)

  • Anhydrous, degassed solvent, e.g., Toluene or 1,4-Dioxane

  • Glovebox or Schlenk line for handling air-sensitive reagents

Step-by-Step Procedure:

  • Reaction Setup (under inert atmosphere, e.g., in a glovebox):

    • To an oven-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).

    • Add the this compound (1.0 eq).

    • Seal the tube, remove from the glovebox, and add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture at 80-110 °C for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-3-methyl-1H-indazole derivative.

Data Summary and Characterization

The following table provides representative examples of the derivatization of the this compound core. Yields are illustrative and may vary based on specific substrate and reaction optimization.

EntryCoupling PartnerReaction TypeCatalyst SystemBaseSolventProduct Structure
1Phenylboronic AcidSuzuki-MiyauraPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O3-methyl-4-phenyl-1H-indazole
23-Pyridinylboronic AcidSuzuki-MiyauraPd(dppf)Cl₂K₂CO₃DME3-methyl-4-(pyridin-3-yl)-1H-indazole
3MorpholineBuchwald-HartwigPd₂(dba)₃ / XantphosNaOtBuToluene4-(3-methyl-1H-indazol-4-yl)morpholine
4AnilineBuchwald-HartwigPd(OAc)₂ / BINAPCs₂CO₃DioxaneN-phenyl-3-methyl-1H-indazol-4-amine

Product Validation: The identity and purity of all synthesized derivatives must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle them under an inert atmosphere where possible.

  • Strong bases like Sodium tert-butoxide are corrosive and moisture-sensitive. Handle with care.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and actionable guide for the synthesis of this compound and its subsequent diversification into a library of novel derivatives. By leveraging robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, researchers can efficiently access a wide range of C4-functionalized indazoles. This strategic approach is invaluable for professionals in drug discovery and development, enabling the rapid exploration of chemical space to identify new therapeutic agents.

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-3-methyl-1H-indazole in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

Fragment-Based Drug Discovery (FBDD) has cemented its position as a potent and efficient strategy in medicinal chemistry for identifying novel lead compounds.[1] This methodology begins by screening small, low-complexity molecules, termed "fragments," for weak but high-quality binding to a biological target.[1][2] These initial "hits" then serve as starting points for chemical elaboration into more potent and selective drug candidates. The indazole scaffold is a well-established privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide array of protein classes, most notably protein kinases.[3][4][5] This guide provides a comprehensive overview of the application of a strategically functionalized fragment, 4-Bromo-3-methyl-1H-indazole , in FBDD campaigns. We will delve into its advantageous properties, present detailed protocols for its use in screening and hit validation, and outline strategies for its evolution into a lead compound.

Part 1: The Rationale for this compound as a Premier FBDD Fragment

The careful selection of fragments for a screening library is a critical factor that heavily influences the success of an FBDD campaign. This compound is an exemplary fragment due to its deliberate design, which incorporates several key features that make it an exceptionally valuable tool for drug discovery.

  • The Indazole Core: The bicyclic indazole ring system is a versatile scaffold known for its wide range of biological activities.[4][6][7] It features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like nitrogen), enabling it to form crucial interactions within protein binding sites.[3] Its inherent rigidity also helps to minimize the entropic penalty upon binding, leading to more efficient interactions.

  • The Methyl Group (C3): The small methyl group at the 3-position introduces a subtle steric element that can effectively probe small hydrophobic pockets within a binding site. This substituent can also influence the tautomeric equilibrium of the indazole ring, favoring the 1H-tautomer, which is often optimal for binding to the ATP-binding sites of kinases.

  • The Bromo Group (C4): The bromine atom at the 4-position is the cornerstone of this fragment's utility in the hit-to-lead optimization phase. It serves as an invaluable synthetic handle for a multitude of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[8][9][10] This allows for the rapid and targeted elaboration of the fragment by introducing a diverse array of chemical moieties to explore the surrounding chemical space, thereby enhancing binding affinity and selectivity.[11]

Physicochemical Properties of this compound

A successful fragment should ideally adhere to the "Rule of Three," a set of guidelines for desirable physicochemical properties that increase the likelihood of efficient binding and favorable downstream properties.[1][12][13][14] this compound aligns well with these principles, ensuring good aqueous solubility for biophysical screening and a higher probability of forming high-quality interactions.

PropertyValue"Rule of Three" GuidelineSignificance in FBDD
Molecular Weight211.06 g/mol [15]< 300 DaEnsures the fragment is small enough to efficiently sample chemical space and allows for substantial molecular weight gain during optimization.[1][2]
cLogP~2.6[15]≤ 3Provides a balance of lipophilicity to ensure sufficient solubility for assays while enabling hydrophobic interactions with the target.
Hydrogen Bond Donors1≤ 3Minimizes the desolvation penalty upon binding, a key factor for efficient ligand binding.
Hydrogen Bond Acceptors1≤ 3Offers a key interaction point without introducing excessive polarity that could hinder cell permeability later in development.
Rotatable Bonds0≤ 3The rigid structure reduces the entropic cost of binding, leading to more efficient, higher-quality interactions.

Part 2: Experimental Protocols for Screening and Hit Validation

The successful identification of this compound as a binder to a target of interest necessitates the use of robust and sensitive biophysical techniques. Below are detailed protocols for primary screening and subsequent hit validation.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free, real-time technique ideal for fragment screening, capable of detecting the binding of low molecular weight compounds to a target protein immobilized on a sensor chip.[16][17][18]

Objective: To determine if this compound binds to the target protein and to obtain an estimate of its binding affinity (KD).

Materials:

  • SPR instrument

  • Sensor chip (e.g., CM5)

  • Target protein of interest

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the sensor surface using a fresh 1:1 mixture of EDC/NHS.

    • Inject the target protein at an appropriate concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Inject ethanolamine-HCl to deactivate any remaining active esters on the surface.

  • Fragment Screening:

    • Prepare a dilution series of this compound in running buffer. It is critical to maintain a constant, low percentage of DMSO (e.g., 1-5%) across all samples to minimize solvent mismatch artifacts.[19] A typical concentration range for fragment screening is 10 µM to 1 mM.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell (an activated/deactivated surface without protein).

    • Monitor the change in response units (RU) in real-time. A concentration-dependent increase in RU that is specific to the target flow cell is indicative of binding.

  • Data Analysis:

    • Perform a double-reference subtraction (subtracting both the reference flow cell data and a buffer-only injection) to correct for bulk refractive index changes and systematic noise.

    • Plot the steady-state response level against the fragment concentration.

    • Fit the resulting binding isotherm to a 1:1 steady-state affinity model to determine the equilibrium dissociation constant (KD). For fragments, KD values are typically in the high micromolar to millimolar range.[1]

Causality Behind Experimental Choices:

  • Low DMSO Concentration: High concentrations of DMSO have a different refractive index than the running buffer and can cause protein denaturation, leading to false positives.[19] Precise matching of DMSO concentration is essential.

  • Reference Flow Cell: This is a mandatory control to ensure that the observed signal is due to a specific binding event on the target surface and not a non-specific interaction with the chip matrix or a bulk solvent effect.[18]

Protocol 2: Hit Validation and Structural Characterization using X-ray Crystallography

Confirming a fragment hit and elucidating its binding mode is essential for enabling structure-guided drug design.[11][20] X-ray crystallography provides unambiguous, high-resolution structural information.[20]

Objective: To determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Highly purified, crystallizable target protein

  • This compound

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Complex Formation:

    • Co-crystallization: Pre-incubate the target protein with a 2-5 fold molar excess of this compound before setting up crystallization trials. This is often successful for higher-affinity fragments.

    • Soaking: Grow apo-crystals of the target protein first. Then, transfer the crystals to a solution containing the fragment (typically 1-10 mM) dissolved in a cryoprotectant-compatible buffer for a defined period (from minutes to hours).[21] This method is often faster and more successful for typical, weakly binding fragments.

  • Crystal Harvesting and Data Collection:

    • Carefully harvest the crystals and flash-cool them in liquid nitrogen to prevent radiation damage during data collection.[22]

    • Collect X-ray diffraction data, preferably at a synchrotron beamline, to obtain high-resolution data. The bromine atom provides a useful anomalous signal that can aid in phasing the structure.

  • Structure Determination and Analysis:

    • Process the diffraction data. Solve the structure using molecular replacement with a known apo-structure, if available.

    • Carefully inspect the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. The distinct shape and electron-dense bromine atom of this compound should be readily identifiable.

    • Refine the protein-fragment complex structure to high resolution and validate its quality.

Trustworthiness of the Protocol: A solved crystal structure provides the highest level of validation for a fragment hit. It reveals the precise binding location, conformation, and key interactions (hydrogen bonds, hydrophobic contacts) with the protein, which are invaluable for the subsequent hit-to-lead optimization.[20][22]

Part 3: From Hit to Lead: The Chemical Elaboration of this compound

The true power of this compound as a fragment lies in its synthetic tractability. The bromine atom at the C4 position is a versatile anchor point for a variety of robust cross-coupling reactions, enabling the systematic exploration of the chemical space around the initial fragment binding site.[23]

Workflow for Fragment Elaboration

FBDD_Workflow Fragment Elaboration Workflow cluster_0 Hit Identification & Validation cluster_1 Structure-Guided Elaboration cluster_2 Lead Optimization A Fragment Screening (SPR, NMR) B Hit Confirmation A->B Identifies Binders C X-ray Crystallography (Binding Mode Analysis) B->C Validates Hit D This compound (Validated Hit) C->D Provides Structural Insights E Suzuki Coupling (+ Boronic Acids) D->E F Sonogashira Coupling (+ Alkynes) D->F G Buchwald-Hartwig (+ Amines, Alcohols) D->G H Synthesized Analogs E->H F->H G->H I SAR Studies (Potency, Selectivity) H->I Test Analogs J ADME/Tox Profiling I->J Optimize Properties K Lead Candidate J->K Select Candidate Suzuki_Coupling cluster_reagents Reaction Conditions indazole This compound plus + reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Cs₂CO₃) Solvent (e.g., Dioxane/H₂O) boronic_acid R-B(OH)₂ product 4-R-3-methyl-1H-indazole reagents->product

References

Application Notes and Protocols for the Functionalization of the C7 Position of the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C7-Functionalized Indazoles

The indazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole exhibit a wide array of pharmacological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects.[3][4] Within this important heterocyclic family, molecules functionalized at the C7 position of the indazole ring are of particular interest.[5] Strategic substitution at this position can significantly influence the molecule's steric and electronic properties, modulating its interaction with biological targets and thereby fine-tuning its therapeutic efficacy and pharmacokinetic profile.

However, the selective functionalization of the C7 position presents a significant synthetic challenge. The inherent electronic properties of the indazole ring typically favor electrophilic substitution and metalation at the C3 position of the pyrazole ring. Consequently, directing reactions to the C7 position on the fused benzene ring requires carefully designed synthetic strategies that can override the natural reactivity of the scaffold.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth overview of the primary methodologies for achieving selective C7 functionalization of the indazole ring. We will delve into the mechanistic underpinnings of three key strategies: Directed ortho-Metalation (DoM) , Halogenation Followed by Palladium-Catalyzed Cross-Coupling , and Direct C-H Activation . For each method, we will provide detailed, field-proven protocols, explain the causality behind experimental choices, and present data to guide your synthetic planning.

I. Directed ortho-Metalation (DoM): A Classic Approach for Regiocontrolled Functionalization

Directed ortho-metalation (DoM) is a powerful and well-established strategy for the regioselective deprotonation and subsequent functionalization of aromatic and heteroaromatic rings.[6][7] The core principle of DoM lies in the use of a directing metalation group (DMG), typically a Lewis basic functional group, which coordinates to an organolithium base. This coordination positions the base in close proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups with high regioselectivity.

For the indazole ring system, the N1 nitrogen of the pyrazole ring serves as an excellent coordination site for the organolithium base. However, the acidity of the N-H proton necessitates the use of a protecting group on the N1 position, which then also acts as the DMG.

Mechanism of Directed ortho-Metalation on the Indazole Ring

The mechanism of DoM for C7 functionalization of an N1-protected indazole involves a series of well-defined steps. The choice of a suitable directing group at the N1 position is critical for the success of this reaction. Groups such as amides or sulfonamides are effective DMGs.[5]

DoM_Mechanism cluster_start Step 1: Complexation cluster_deprotonation Step 2: Deprotonation cluster_quench Step 3: Electrophilic Quench Indazole N1-Protected Indazole Complex Indazole-Base Complex Indazole->Complex Coordination Base s-BuLi Lithiated C7-Lithiated Intermediate Complex->Lithiated ortho-Proton Abstraction Product C7-Functionalized Indazole Lithiated->Product Reaction with Electrophile Electrophile E+

Caption: Mechanism of Directed ortho-Metalation at C7 of Indazole.

Protocol 1: Directed ortho-Metalation of N-Sulfonyl-Indazole

This protocol describes a general procedure for the C7-lithiation and subsequent quenching of an N1-sulfonyl-protected indazole. The N,N-diethylsulfonamide group is an effective directing group for this transformation.[5]

Materials:

  • N1-(N,N-diethylsulfonyl)-1H-indazole

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Tetramethylethylenediamine (TMEDA)

  • Electrophile (e.g., trimethylsilyl chloride, iodine, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N1-(N,N-diethylsulfonyl)-1H-indazole (1.0 equiv).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M solution).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA (3.0 equiv) to the solution.

  • Slowly add s-BuLi (3.0 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour. The formation of the C7-lithiated species is typically indicated by a color change.

  • Add the chosen electrophile (1.5-2.0 equiv) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C7-functionalized indazole.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. Rigorous exclusion of moisture is critical for the success of the reaction.

  • Low Temperature (-78 °C): The C7-lithiated indazole intermediate is highly reactive and thermally unstable. Maintaining a low temperature throughout the reaction prevents decomposition and undesired side reactions.

  • TMEDA: This bidentate ligand chelates to the lithium ion, breaking up the organolithium aggregates and increasing the basicity of the s-BuLi, which facilitates the deprotonation at the sterically hindered C7 position.

  • s-BuLi: A strong, non-nucleophilic base is required to deprotonate the relatively non-acidic C-H bond at the C7 position.

II. Halogenation and Palladium-Catalyzed Cross-Coupling: A Versatile Two-Step Approach

A highly reliable and versatile strategy for introducing a wide range of substituents at the C7 position involves a two-step sequence: initial regioselective halogenation (typically bromination or iodination) at the C7 position, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach provides access to a diverse library of C7-functionalized indazoles from a common halogenated intermediate.

Protocol 2: Regioselective C7-Bromination of 4-Substituted-1H-Indazole

This protocol details a method for the selective bromination of the C7 position of a 4-substituted-1H-indazole using N-bromosuccinimide (NBS). The presence of a substituent at the C4 position helps to direct the bromination to the C7 position.[3][8]

Materials:

  • 4-Substituted-1H-indazole (e.g., N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the 4-substituted-1H-indazole (1.0 equiv) and dissolve it in acetonitrile.

  • Add NBS (1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Take up the residue in ethyl acetate and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining bromine.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by crystallization or flash column chromatography to yield the 7-bromo-4-substituted-1H-indazole.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 7-Bromo-1H-Indazole

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of a 7-bromo-1H-indazole derivative with a boronic acid.[3][8]

Materials:

  • 7-Bromo-1H-indazole derivative (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a microwave vial or a sealed tube, add the 7-bromo-1H-indazole derivative (1.0 equiv), the boronic acid (1.5 equiv), the palladium catalyst (5 mol%), and the base (2.0 equiv).

  • Add the degassed solvent mixture (1,4-dioxane/water).

  • Seal the vessel and heat the reaction mixture under microwave irradiation (typically 120-140 °C) for 30-60 minutes, or by conventional heating at 100 °C overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C7-arylated indazole.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Ar-X Ar-X Ar-X->OxAdd Ar'-B(OH)₂ Ar'-B(OH)₂ Ar'-B(OH)₂->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Direct C-H Activation: An Atom-Economical Approach

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles, obviating the need for pre-functionalized starting materials like halides or organometallics.[1] For the C7 functionalization of indazoles, this approach typically relies on a directing group to achieve high regioselectivity.

Protocol 4: Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles

This protocol describes a method for the direct arylation of the C7 position of a 3-substituted-1H-indazole containing an electron-withdrawing group on the benzene ring.[9]

Materials:

  • 3-Substituted-1H-indazole (e.g., 3-phenyl-5-nitro-1H-indazole) (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 equiv)

  • N,N-Dimethylacetamide (DMA)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a sealable reaction tube, add the 3-substituted-1H-indazole (1.0 equiv), aryl iodide (2.0 equiv), Pd(OAc)₂ (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (3.0 equiv).

  • Add anhydrous DMA as the solvent.

  • Seal the tube and heat the reaction mixture at 150 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired C7-arylated indazole.

Causality Behind Experimental Choices:

  • 1,10-Phenanthroline: This bidentate nitrogen ligand is crucial for the catalytic activity and selectivity of the reaction. It coordinates to the palladium center and facilitates the C-H activation step.

  • High Temperature: Direct C-H activation typically requires high temperatures to overcome the activation energy barrier for C-H bond cleavage.

  • K₂CO₃: The base plays a critical role in the catalytic cycle, likely participating in the C-H activation step via a concerted metalation-deprotonation mechanism.

  • DMA: A high-boiling polar aprotic solvent is necessary to achieve the required reaction temperature and to dissolve the reagents.

Data Summary Table for C7-Functionalization of Indazoles
StrategyKey ReagentsTypical ConditionsAdvantagesDisadvantages
Directed ortho-Metalation N-protected indazole, s-BuLi, TMEDA, ElectrophileAnhydrous THF, -78 °CHigh regioselectivity, wide range of electrophilesRequires N-protection/deprotection, cryogenic conditions, stoichiometric strong base
Halogenation/Suzuki Coupling 7-Halo-indazole, Boronic acid, Pd catalyst, Base1,4-Dioxane/water, 100-140 °CVersatile, wide substrate scope, commercially available reagentsTwo-step process, potential for side reactions during halogenation
Direct C-H Activation Substituted indazole, Aryl halide, Pd catalyst, Ligand, BaseDMA, 150 °CAtom-economical, avoids pre-functionalizationHarsh reaction conditions, often requires directing groups, limited substrate scope

Conclusion and Future Outlook

The selective functionalization of the C7 position of the indazole ring is a key objective for the synthesis of novel therapeutic agents and functional materials. This guide has detailed three primary strategies to achieve this goal: Directed ortho-Metalation, halogenation followed by palladium-catalyzed cross-coupling, and direct C-H activation. Each of these methods offers distinct advantages and is suited to different synthetic challenges.

The choice of the optimal strategy will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the C7-functionalization of indazoles, further empowering the discovery of new and impactful molecules.

References

Application Notes & Protocols: A Researcher's Guide to Screening 4-Bromo-3-methyl-1H-indazole Derivatives for Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to screen 4-bromo-3-methyl-1H-indazole derivatives for potential therapeutic applications, with a primary focus on anticancer activity. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1] This guide offers a tiered screening approach, from initial cell viability assays to more in-depth mechanistic studies, enabling the identification and characterization of lead compounds.

Introduction: The Therapeutic Potential of Indazole Derivatives

Indazole-containing compounds have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2][3][4] Several FDA-approved small-molecule anticancer drugs feature the indazole scaffold, highlighting its importance in oncology drug discovery.[5][6] The this compound core provides a unique chemical scaffold for the development of novel derivatives with potentially enhanced biological activity and selectivity. This guide outlines a systematic approach to evaluating the biological effects of this class of compounds.

Tier 1: Primary Screening - Assessing Cytotoxicity

The initial step in evaluating a library of this compound derivatives is to assess their general cytotoxicity against a panel of cancer cell lines. This primary screen helps to identify compounds with antiproliferative activity and to determine their potency (e.g., IC50 values).

Protocol 1: Cell Viability Assessment using MTT/XTT Assays

The MTT and XTT assays are reliable and widely used colorimetric methods for evaluating cell viability and proliferation.[7][8][9] These assays measure the metabolic activity of cells, which in viable cells reduces a tetrazolium salt to a colored formazan product.[10][11]

Principle:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Reduced by mitochondrial dehydrogenases in living cells to an insoluble purple formazan.[7][10]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step.[12][13]

Step-by-Step Protocol (XTT Assay):

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated (e.g., DMSO) and untreated cells as controls.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.[7]

  • Incubation with XTT: Add the XTT working solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Absorbance Measurement: Measure the absorbance of the orange formazan product using a microplate reader at a wavelength of 450-490 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
Derivative 1A549 (Lung)485.2
Derivative 2MCF-7 (Breast)482.8
Derivative 3PC-3 (Prostate)4810.5
Positive ControlDoxorubicinA549 (Lung)0.8

This table presents example data for illustrative purposes.

Tier 2: Secondary Screening - Mechanistic Elucidation

Compounds that demonstrate significant cytotoxicity in the primary screen should be advanced to secondary assays to elucidate their mechanism of action. Key areas to investigate include the induction of apoptosis and the inhibition of specific signaling pathways known to be dysregulated in cancer.

Protocol 2: Assessment of Apoptosis by Western Blotting

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. Western blotting is a powerful technique to detect and quantify key proteins involved in the apoptotic cascade.[14]

Principle: This method detects the cleavage of caspases (e.g., caspase-3) and PARP-1, which are hallmark events of apoptosis.[15] The expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins can also be assessed.[5]

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds at concentrations around their IC50 values for a predetermined time. Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.[14]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

  • Data Analysis: Analyze the band intensities to determine the relative changes in the expression of apoptotic proteins in treated cells compared to controls.

Experimental Workflow for Screening this compound Derivatives

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Advanced Characterization A Library of 4-Bromo-3-methyl- 1H-indazole Derivatives B Cell Viability Assays (MTT/XTT) A->B C Determine IC50 Values B->C D Apoptosis Assays (Western Blot for Caspases, PARP) C->D Active Compounds E Kinase Inhibition Assays C->E Active Compounds F Signaling Pathway Analysis (PI3K/Akt, NF-κB) D->F E->F G Telomerase Activity Assay F->G Mechanism Identified H In Vivo Studies G->H Lead Compound

Caption: A tiered approach to screening this compound derivatives.

Protocol 3: In Vitro Kinase Inhibition Assay

Many indazole derivatives function as kinase inhibitors.[16][17] Therefore, screening active compounds against a panel of cancer-related kinases is a crucial step in identifying their molecular targets.

Principle: An in vitro kinase assay measures the ability of a compound to inhibit the activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.[8][18]

Step-by-Step Protocol (Generic):

  • Reaction Setup: In a microplate well, combine the purified recombinant kinase, a specific substrate (peptide or protein), and the this compound derivative at various concentrations.

  • Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-32P]ATP, or in a system with a detection antibody for the phosphorylated substrate).[19] Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a membrane that binds the substrate.

  • Detection and Quantification:

    • Radiometric Assay: Quantify the incorporation of the radiolabeled phosphate into the substrate using a scintillation counter or phosphorimager.[19]

    • Non-Radiometric Assay (e.g., ELISA-based): Use a phosphorylation-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Tier 3: Advanced Characterization and Pathway Analysis

For lead compounds with a confirmed mechanism of action, further characterization is necessary to understand their broader cellular effects and to validate their therapeutic potential.

Signaling Pathway Analysis

Dysregulation of signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways is a hallmark of many cancers.[20][21][22] Investigating the effect of the lead compounds on these pathways can provide valuable insights into their anticancer mechanisms.

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival.[23][24] Its frequent activation in cancer makes it an attractive target for therapeutic intervention.[20][25] Western blotting can be used to assess the phosphorylation status of key proteins in this pathway, such as Akt and mTOR, following treatment with the test compounds. A decrease in the phosphorylation of these proteins would suggest inhibition of the pathway.

Simplified PI3K/Akt/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole 4-Bromo-3-methyl- 1H-indazole Derivative Indazole->PI3K inhibits? Indazole->Akt inhibits?

Caption: Potential inhibition points for indazole derivatives in the PI3K/Akt pathway.

NF-κB Signaling Pathway: The NF-κB pathway plays a critical role in inflammation, immunity, cell survival, and proliferation.[21][26] Its constitutive activation is observed in many types of cancer, promoting tumor growth and survival.[22][27][28] The effect of the compounds on NF-κB activation can be assessed by measuring the nuclear translocation of NF-κB subunits (e.g., p65) or the expression of NF-κB target genes.

Canonical NF-κB Signaling Pathway

G Stimuli Pro-inflammatory Stimuli (e.g., TNFα) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Target Gene Transcription Nucleus->Gene Indazole 4-Bromo-3-methyl- 1H-indazole Derivative Indazole->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway by indazole derivatives.

Protocol 4: Telomerase Activity Assay

Telomerase is an enzyme responsible for maintaining telomere length and is reactivated in the vast majority of cancer cells, contributing to their immortality.[29][30] Inhibition of telomerase is a promising anticancer strategy. The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method for measuring telomerase activity.

Principle: The TRAP assay is a two-step process. First, telomerase in a cell extract adds telomeric repeats to a synthetic primer. Second, the extended products are amplified by PCR, and the resulting DNA ladder can be visualized on a gel.[31]

Step-by-Step Protocol (TRAP Assay):

  • Cell Extract Preparation: Prepare cell extracts from cancer cells treated with the lead compound and from control cells.

  • Telomerase Extension: Incubate the cell extracts with a synthetic primer (TS primer), dNTPs, and reaction buffer, allowing telomerase to add telomeric repeats.

  • PCR Amplification: Amplify the extension products using PCR with the TS primer and a reverse primer.

  • Detection: Separate the PCR products on a polyacrylamide gel and visualize them by staining with a DNA-binding dye (e.g., SYBR Green).[29] A characteristic ladder of products indicates telomerase activity.

  • Data Analysis: Compare the intensity of the DNA ladder in samples from treated cells to that of untreated controls to determine the extent of telomerase inhibition.

Conclusion

The screening cascade outlined in these application notes provides a robust and systematic approach to identifying and characterizing the biological activity of novel this compound derivatives. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify promising lead compounds for further preclinical and clinical development in the field of oncology and beyond.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 4-Bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific transformation. Here, we will move beyond generic protocols to address the nuances of coupling with this important heterocyclic building block, focusing on practical troubleshooting and evidence-based optimization strategies.

Introduction to the Challenge

This compound is a valuable scaffold in medicinal chemistry. Its functionalization via Suzuki-Miyaura coupling opens a direct path to a diverse array of 4-aryl-3-methyl-1H-indazoles, which are key intermediates in the synthesis of pharmacologically active molecules. However, like many nitrogen-containing heterocycles, indazoles can present unique challenges in cross-coupling reactions. Issues such as catalyst inhibition by the nitrogen lone pairs, competing side reactions like protodebromination, and poor substrate solubility can lead to inconsistent results and low yields.[1][2] This guide aims to provide a logical framework for overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions researchers often have when approaching the Suzuki coupling of this compound.

Q1: What is the general reactivity of this compound in Suzuki coupling?

A1: Aryl bromides are generally good coupling partners in Suzuki reactions, with reactivity typically following the trend of I > Br > Cl.[3] Therefore, this compound is expected to be a moderately reactive substrate. However, the electronic nature of the indazole ring and the presence of the NH proton can influence the oxidative addition step.[1]

Q2: Why is the choice of base so critical for this substrate?

A2: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[4][5][6] For N-heterocyclic substrates like indazoles, the base must be strong enough to facilitate this process but not so strong as to promote side reactions such as hydrolysis of the boronic acid or protodebromination of the starting material.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often preferred.[6][8]

Q3: Can the unprotected NH group on the indazole ring interfere with the reaction?

A3: Yes, the acidic proton of the indazole NH can potentially interfere. It can react with the base, altering the stoichiometry, or coordinate to the palladium center, potentially inhibiting catalytic activity.[1] While many couplings are successful with the unprotected form, if issues persist, N-protection (e.g., with a Boc or SEM group) can be a viable strategy to mitigate these effects, although this adds extra steps to the synthetic route.[9]

Q4: What are the most common side products to watch for?

A4: The two most common side products are the homocoupling of the boronic acid (biaryl formation) and the protodebromination of the this compound to yield 3-methyl-1H-indazole.[10] Formation of these byproducts often points to issues with the catalyst, oxygen contamination, or suboptimal reaction conditions.[7][8]

Troubleshooting Guide: From Low Yield to No Reaction

This section provides a structured approach to diagnosing and solving common problems encountered during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation

This is a frequent starting point for optimization. A systematic evaluation of the reaction components is key.

start Low or No Conversion catalyst Step 1: Verify Catalyst Activity start->catalyst Begin Diagnosis base Step 2: Evaluate Base Efficiency catalyst->base Catalyst OK? catalyst_sol Is catalyst active? - Test with a known substrate. - Use a fresh batch. - Ensure inert atmosphere. catalyst->catalyst_sol solvent Step 3: Check Solvent System base->solvent Base OK? base_sol Is the base appropriate? - Switch to a stronger inorganic base (e.g., K₂CO₃ to Cs₂CO₃). - Ensure base is anhydrous and finely powdered. base->base_sol temp Step 4: Increase Reaction Temperature solvent->temp Solvent OK? solvent_sol Is solubility an issue? - Use a solvent system known for heterocycles (e.g., Dioxane/H₂O, DME, or DMF). - Adjust solvent/water ratio. solvent->solvent_sol reagents Step 5: Assess Reagent Quality temp->reagents Temp OK? temp_sol Is the reaction too slow? - Incrementally increase temperature (e.g., from 80°C to 100-110°C). - Consider microwave heating. temp->temp_sol reagents_sol Are reagents degrading? - Check purity of boronic acid (protodeboronation). - Use a slight excess of boronic acid (1.2-1.5 eq). reagents->reagents_sol

Caption: A logical workflow for troubleshooting low conversion.

  • Inactive Catalyst:

    • Rationale: Palladium(0) catalysts, particularly Pd(PPh₃)₄, can oxidize if not stored and handled under an inert atmosphere. This is a common cause of reaction failure.[8]

    • Recommendation:

      • Always use fresh, high-quality catalyst.

      • Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.[10]

  • Inefficient Base:

    • Rationale: The base's effectiveness depends on its strength and solubility in the reaction medium. For indazoles, a base that is too weak may not sufficiently activate the boronic acid.[6]

    • Recommendation:

      • If using a mild base like Na₂CO₃ with low conversion, switch to a stronger, more soluble base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[6]

      • Ensure the base is finely powdered to maximize surface area and reactivity.[8]

  • Poor Solvent Choice:

    • Rationale: The solvent system must solubilize all components, including the inorganic base, to a sufficient degree.[12] Poor solubility can lead to a sluggish or stalled reaction.

    • Recommendation:

      • Aqueous mixtures are often essential. Common solvent systems include 1,4-dioxane/water, DME/water, or DMF/water.[8][13][14]

      • If starting materials have poor solubility, DMF or toluene can be effective, but be mindful that higher temperatures may be required.[8][15]

Issue 2: Significant Protodebromination Side Product

The presence of 3-methyl-1H-indazole indicates that the bromine atom is being replaced by a hydrogen atom.

  • Optimize the Base:

    • Rationale: Strong bases, especially in the presence of protic solvents like water or alcohols, can facilitate the generation of palladium hydride species, which are responsible for reductive dehalogenation.[7]

    • Recommendation: Switch to a milder base. Fluoride sources like KF or CsF have been shown to be effective in minimizing this side reaction in similar heterocyclic systems.[4][7]

  • Screen Catalyst and Ligand:

    • Rationale: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus undesired side reactions. Electron-rich and bulky phosphine ligands can promote the reductive elimination step, favoring product formation.[16][17]

    • Recommendation:

      • If using a simple catalyst like Pd(PPh₃)₄, consider switching to a system with a more specialized ligand.

      • Catalysts like PdCl₂(dppf) or systems using ligands such as XPhos or SPhos can be effective for challenging substrates.[1][9]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound

This protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, and evacuate and backfill with inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[8][13]

Data Summary: Recommended Starting Conditions

The following table summarizes recommended starting conditions based on literature precedents for similar indazole systems.[9][11][14][18]

ComponentRecommendationRationale & Considerations
Catalyst PdCl₂(dppf) or Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) is often more robust and efficient for heteroaromatic couplings.[9][11]
Ligand dppf (if using PdCl₂) or PPh₃For challenging couplings, consider bulky, electron-rich ligands like XPhos or SPhos.[1][16]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv)Cs₂CO₃ is more soluble and can accelerate the reaction but is more expensive. K₃PO₄ is also a strong candidate.[6][18]
Solvent 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1)The presence of water is often crucial for dissolving the base and facilitating transmetalation.[8][15]
Temperature 80-110 °CStart around 90 °C and adjust as needed. Aryl bromides typically require heating.[8][13]
Visualizing the Catalytic Cycle

Understanding the mechanism is fundamental to troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA R¹-X (this compound) PdII_RX R¹-Pd(II)L₂-X OA->PdII_RX TM Transmetalation PdII_RX->TM [R²-B(OR)₃]⁻ (Activated Boronic Acid) PdII_R1R2 R¹-Pd(II)L₂-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Product R¹-R² RE->Product Base Base (e.g., K₂CO₃) ActivatedBoronate [R²-B(OH)₃]⁻ Base->ActivatedBoronate Generates OH⁻ BoronicAcid R²-B(OH)₂ BoronicAcid->ActivatedBoronate + OH⁻

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.[5][13][19]

References

Improving yield and purity in 4-Bromo-3-methyl-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, we address common challenges encountered during its synthesis, focusing on improving both yield and purity. The information is presented in a question-and-answer format to provide direct and actionable solutions to specific experimental issues.

I. Troubleshooting Guide

This section tackles the most frequent and critical problems observed during the synthesis of this compound. Each issue is broken down into its potential causes, followed by scientifically-grounded solutions.

Question 1: Why is my reaction yield consistently low?

Low yields can be attributed to several factors, ranging from incomplete reactions to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes & Solutions:

Potential CauseRecommended ActionScientific Rationale
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature.Many organic reactions require sufficient time and energy to reach completion. Visual confirmation of the disappearance of starting material is crucial before proceeding to work-up.
Suboptimal Base Ensure the base used (e.g., potassium carbonate) is anhydrous and of high purity. The molar equivalent of the base is also critical; an insufficient amount will lead to an incomplete reaction.The base is crucial for deprotonating the indazole, making it nucleophilic enough to react with the methylating agent. Moisture can quench the base and hinder the reaction.
Ineffective Methylating Agent Use a fresh, high-quality methylating agent like methyl iodide. Ensure it is added slowly to the reaction mixture to control any exothermic processes.The quality of the alkylating agent directly impacts the efficiency of the methylation step. Degradation of the reagent will result in lower yields.
Poor Temperature Control Maintain a consistent and optimal reaction temperature. For the methylation of 4-bromo-1H-indazole, reflux conditions are often employed.[1]Temperature control is vital for reaction kinetics. Inconsistent or incorrect temperatures can lead to incomplete reactions or the formation of side products.
Question 2: My final product is impure, with significant side products. How can I improve its purity?

The presence of impurities, particularly isomeric byproducts, is a common challenge in indazole synthesis.

Potential Causes & Solutions:

  • Formation of N-methylated Isomers: A significant challenge in the alkylation of indazoles is the formation of both N1 and N2-methylated isomers.[1] The ratio of these isomers can be influenced by the solvent and the base used.

    • Solution: Separation of these isomers can often be achieved by silica gel column chromatography.[1] Experimenting with different solvent systems (e.g., ethyl acetate/hexane) is key to achieving good separation.

  • Presence of Unreacted Starting Material: If the reaction is incomplete, the final product will be contaminated with the starting 4-bromo-1H-indazole.

    • Solution: As mentioned previously, ensure the reaction goes to completion by monitoring it with TLC. If starting material persists, consider optimizing the reaction conditions (time, temperature, reagent stoichiometry).

  • Formation of Over-brominated Products: In some synthetic routes, harsh bromination conditions can lead to the formation of di-brominated species.[2]

    • Solution: Employ milder brominating agents, such as N-Bromosuccinimide (NBS), and control the reaction temperature, often keeping it low to prevent over-bromination.[2][3]

Question 3: I am struggling to remove the N-acetyl protecting group. What are the best deprotection strategies?

In synthetic routes that utilize an N-acetyl protecting group, its efficient removal is a critical final step.

Potential Causes & Solutions:

  • Harsh Deprotection Conditions: While effective, strong acidic or basic conditions for deacetylation can sometimes lead to the degradation of the desired product, especially if other sensitive functional groups are present.[4]

    • Solution 1 (Basic Hydrolysis): A common method involves heating the N-acetylated indazole in the presence of a base like potassium hydroxide or sodium hydroxide in a solvent mixture such as ethanol and water.[4][5]

    • Solution 2 (Mild Deprotection): For sensitive substrates, milder deprotection methods have been developed. For instance, Schwartz's reagent has been shown to be effective for chemoselective N-deacetylation under mild conditions.[6]

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing foundational knowledge for successful experimentation.

What is a common synthetic route for this compound?

A frequently employed method involves the methylation of 4-bromo-1H-indazole.[1] This typically involves reacting 4-bromo-1H-indazole with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate in a suitable solvent like acetone or DMF.[1]

What are the critical parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis:

  • Reagent Quality: Use high-purity, anhydrous reagents and solvents.

  • Stoichiometry: Precise control of the molar ratios of reactants is essential.

  • Temperature: Maintaining the optimal reaction temperature is critical for both reaction rate and selectivity.

  • Reaction Time: The reaction should be allowed to proceed to completion, which should be verified by an appropriate monitoring technique like TLC.

How can I effectively purify the final product?

The two most common and effective methods for purifying this compound are:

  • Column Chromatography: Silica gel column chromatography is highly effective for separating the desired product from isomers and other impurities.[1][7] A careful selection of the eluent system is necessary for optimal separation.

  • Recrystallization: This technique can be very effective for removing smaller amounts of impurities, provided a suitable solvent system is identified where the product has high solubility at elevated temperatures and low solubility at room temperature.[7][8]

What are the expected spectroscopic signatures for this compound?

While specific shifts can vary slightly based on the solvent and instrument, you can generally expect the following in the 1H NMR spectrum:

  • A singlet for the methyl group protons.

  • Signals in the aromatic region corresponding to the protons on the indazole ring system.

For confirmation of the molecular weight, mass spectrometry is an indispensable tool.[9]

III. Experimental Protocols

Protocol 1: General Procedure for the Methylation of 4-Bromo-1H-indazole

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • To a solution of 4-bromo-1H-indazole (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for approximately 30 minutes.

  • Slowly add methyl iodide (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexane).

  • Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the flask in an ice bath to maximize the yield of the purified product.[8]

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

IV. Visual Guides

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Increase Temp incomplete->extend_time extend_time->check_completion check_reagents Verify Reagent Quality & Stoichiometry complete->check_reagents reagent_issue Reagent Issue Identified check_reagents->reagent_issue Yes no_reagent_issue Reagents OK check_reagents->no_reagent_issue No use_fresh_reagents Use Fresh/Pure Reagents & Re-optimize Stoichiometry reagent_issue->use_fresh_reagents optimize_conditions Further Optimize Conditions (Solvent, Base) no_reagent_issue->optimize_conditions

Caption: A logical flow for troubleshooting low reaction yields.

V. References

  • ChemicalBook. (n.d.). 4-BROMO-1-METHYL-1H-INDAZOLE synthesis. Retrieved from --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. National Institutes of Health. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from --INVALID-LINK--

  • The Organic Chemistry Portal. (n.d.). Acetyl Deprotection - Basic Conditions. Retrieved from --INVALID-LINK--

  • Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. Retrieved from --INVALID-LINK--

References

Common side products in the synthesis of substituted indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Substituted Indazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for indazole synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and subtle nuances encountered during the synthesis of substituted indazoles, a critical scaffold in medicinal chemistry. This resource moves beyond simple protocols to explain the underlying chemical principles driving side product formation and provides actionable, field-tested solutions to help you optimize your reactions, improve purity, and accelerate your research.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level challenges encountered in substituted indazole synthesis.

Q1: My N-alkylation/arylation is giving a mixture of N1 and N2 isomers. How can I control the regioselectivity?

This is the most prevalent issue in the functionalization of the indazole core. The indazole anion is an ambident nucleophile, meaning both N1 and N2 are reactive sites. The resulting ratio of N1 and N2 substituted products is highly dependent on steric and electronic factors, as well as reaction conditions.[1][2]

  • For N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][4] To favor the N1 product, conditions that allow for thermodynamic equilibration are ideal.

    • Expert Insight: A robust system for achieving high N1-selectivity is the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF).[1][2][3] This is especially effective for indazoles with bulky or electron-withdrawing groups at the C3 position (e.g., -COMe, -tBu, -carboxamide), which can achieve >99% N1 selectivity.[1][3][5] The sodium cation is believed to coordinate between the N2 nitrogen and a heteroatom on the C3-substituent, sterically blocking the N2 position from the incoming electrophile.

  • For N2-Alkylation (Kinetic Product): N2-alkylation is often the kinetically favored pathway.[2]

    • Expert Insight: The choice of substituents on the indazole ring can dramatically influence the outcome. Electron-withdrawing groups at the C7 position (e.g., -NO₂, -CO₂Me) can lead to excellent N2 regioselectivity (≥96%).[1][3][5] Additionally, specific alkylating agents like trialkyl orthoformates can favor N2 substitution through a proposed intramolecular rearrangement mechanism.[6]

Troubleshooting Guide: Common Synthetic Routes

This section provides in-depth solutions for specific problems encountered during common indazole synthesis reactions.

Problem 1: I'm seeing significant homocoupling and dehalogenation of my halo-indazole in a Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation on the indazole scaffold, but it's sensitive to several factors, especially with nitrogen-rich heterocycles.[7]

  • Causality:

    • Homocoupling of Boronic Acid: This side reaction is primarily caused by the presence of oxygen, which promotes the oxidative coupling of the boronic acid.[8]

    • Dehalogenation: This occurs when a hydride source is present, leading to the reduction of the C-X bond. Impure solvents or certain phosphine ligands can contribute to this.[8]

    • Catalyst Inhibition: The lone pairs on the indazole nitrogen atoms can coordinate to the palladium center, inhibiting catalyst activity and leading to low conversion and increased side products.[7]

  • Solutions & Protocol:

    Table 1: Troubleshooting Suzuki-Miyaura Coupling of Halo-Indazoles

    Issue Root Cause Recommended Action
    Low Conversion Catalyst inhibition by indazole nitrogen. Use a robust pre-catalyst like Pd(dppf)Cl₂.[9] Ensure rigorous degassing to remove oxygen. Use a strong, non-coordinating base like K₃PO₄ or Cs₂CO₃.[8]
    Boronic Acid Homocoupling Oxygen in the reaction mixture. Degas the solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding the catalyst.[8]
    Dehalogenation Hydride sources; ligand choice. Use high-purity, anhydrous solvents. If dehalogenation persists, screen different phosphine ligands.

    | Poor Solubility | Inadequate solvent system. | A mixture of a non-polar solvent and water (e.g., 1,4-dioxane/water, DME/water) is often effective.[8][9] For highly insoluble substrates, consider higher boiling point solvents like toluene, but monitor for thermal degradation.[10] |

    Optimized Protocol for Suzuki Coupling:

    • To a dried Schlenk flask under Argon, add the halo-indazole (1.0 eq), boronic acid (1.2-1.5 eq), and a finely powdered anhydrous base (e.g., K₂CO₃, 3.0 eq).

    • Add the degassed solvent (e.g., dimethoxyethane/water 4:1).

    • Bubble Argon through the stirred suspension for 30 minutes.

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

    • Heat the reaction to the target temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.[8][9]

Problem 2: My Davis-Beirut reaction is giving low yields and multiple unidentified byproducts.

The Davis-Beirut reaction is a versatile method for synthesizing 2H-indazoles from o-nitrobenzyl derivatives, but its success hinges on the stability of a key nitroso-imine intermediate.[11][12][13]

  • Causality: The reaction proceeds via an in-situ generated, highly reactive nitroso intermediate.[11] This intermediate can be trapped by various nucleophiles or undergo undesired side reactions if the desired intramolecular N-N bond formation is not efficient. Intramolecular versions of the reaction are often cleaner as the internal nucleophile can more effectively trap the intermediate and prevent side reactions.[11]

  • Solutions & Workflow:

    Workflow for Troubleshooting the Davis-Beirut Reaction

    G start Low Yield or Multiple Products in Davis-Beirut Reaction check_sm Verify Starting Material Purity (o-nitrobenzyl amine/alcohol) start->check_sm check_base Is the Base Appropriate and Fresh? (e.g., KOH, mild base) check_sm->check_base check_solvent Is the Solvent Correct? (Typically alcoholic solvents) check_base->check_solvent optimize Systematically Optimize Conditions (Temp, Concentration, Base Eq.) check_solvent->optimize If all checks pass intramolecular Consider Intramolecular Variant side_reactions Identify Side Products by MS/NMR side_reactions->intramolecular If intermolecular side reactions dominate optimize->side_reactions If still problematic

    Caption: A logical workflow for diagnosing issues in the Davis-Beirut reaction.

    • Expert Insight: The reaction is often sensitive to the base used. While strong bases like KOH are common, sometimes a milder base is sufficient and can prevent degradation of sensitive functional groups.[14] The reaction is typically run in alcoholic solvents.[14] If intermolecular side reactions are suspected, redesigning the substrate to allow for an intramolecular cyclization can significantly improve yields by making the desired ring-closing step more favorable.[11]

Problem 3: How can I purify a mixture of N1 and N2 constitutional isomers?

Separating constitutional isomers of substituted indazoles is a common purification challenge, as they often have very similar polarities.

  • Causality: N1 and N2 isomers have the same molecular weight and often similar functional groups, making them difficult to separate by standard chromatography. Their subtle differences in dipole moment and crystal packing ability are the keys to their separation.

  • Solutions:

    Purification Strategy Decision Tree

    G start Mixture of N1/N2 Indazole Isomers chromatography Attempt Flash Column Chromatography (Test various solvent systems, e.g., Hex/EtOAc, DCM/MeOH) start->chromatography crystallization Attempt Recrystallization chromatography->crystallization Poor Separation result Pure Isomers chromatography->result Successful Separation sfc Consider Supercritical Fluid Chromatography (SFC) crystallization->sfc Still a Mixture crystallization->result Successful Separation sfc->result Successful Separation

    Caption: A decision tree for selecting an appropriate purification method for indazole isomers.

    • Expert Insight:

      • Column Chromatography: While challenging, careful optimization of the solvent system can sometimes provide separation. A shallow gradient is often required.

      • Recrystallization: This can be a highly effective and scalable method. The key is to screen a variety of solvent systems. Mixed solvents (e.g., acetone/water, ethanol/water, THF/water) are particularly useful for achieving the differential solubility needed for separation.[15] A patent describes successfully using mixed solvent recrystallization to obtain single isomers with >99% purity.[15]

      • Supercritical Fluid Chromatography (SFC): For particularly difficult separations, SFC is an excellent alternative to HPLC, often providing superior resolution for isomers with faster run times and less solvent waste.

References

Technical Support Center: Purification of Crude 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic compound. My aim is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring both purity and yield are maximized.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its synthesis can often result in a crude product containing various impurities, including regioisomers, unreacted starting materials, and by-products. Effective purification is therefore a critical step to ensure the integrity of downstream applications. This guide provides a structured approach to troubleshooting common purification issues and answers frequently asked questions.

Purification Strategy Overview

The choice of purification strategy for this compound is dictated by the nature and quantity of the impurities present. The primary methods employed are column chromatography, recrystallization, and acid-base extraction. A logical workflow for selecting the appropriate method is outlined below.

Purification_Workflow Start Crude this compound TLC Analyze by TLC Start->TLC Decision1 Are impurities significantly different in polarity? TLC->Decision1 ColumnChrom Column Chromatography Decision1->ColumnChrom Yes Decision2 Is the product a solid? Decision1->Decision2 No PureProduct Pure Product ColumnChrom->PureProduct Recrystallization Recrystallization Decision2->Recrystallization Yes AcidBase Consider Acid-Base Extraction for acidic/ basic impurities Decision2->AcidBase Consider Recrystallization->PureProduct AcidBase->PureProduct

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Column Chromatography Purification

Question 1: I'm observing poor separation of my desired product from an impurity during column chromatography. What are the likely causes and how can I resolve this?

Answer:

Poor separation on a silica gel column is a common issue that can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Cause 1: Inappropriate Solvent System (Eluent). The polarity of your eluent is the most critical factor. If the polarity is too high, both your product and impurities will elute quickly with little separation. If it's too low, elution will be excessively slow, leading to band broadening and poor resolution.

    • Solution:

      • Optimize with Thin-Layer Chromatography (TLC): Before committing to a column, screen various solvent systems using TLC. Aim for an Rf value of 0.25-0.35 for the this compound. This generally provides the best separation on a column.

      • Solvent System Suggestions: For bromo-indazoles, mixtures of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane are effective.[2] Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the polar solvent.

      • Employ a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be highly effective. Start with a low polarity eluent to wash off non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities on the column.

  • Cause 2: Column Overloading. Loading too much crude material onto the column is a frequent cause of poor separation.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. For difficult separations, a lower loading (1-2%) is recommended.

  • Cause 3: Improper Column Packing. Air bubbles, cracks, or an uneven silica gel bed in the column will lead to channeling of the solvent and sample, resulting in poor separation.

    • Solution: Pack the column carefully using a slurry method to ensure a uniform and tightly packed bed. Gently tap the column as the silica settles to dislodge any air bubbles.

Question 2: My product is not eluting from the column, even with a high polarity eluent. What should I do?

Answer:

If your product remains adsorbed to the silica gel, it suggests a very strong interaction.

  • Cause 1: Eluent is too non-polar. Even what is considered a "high polarity" eluent for some compounds might not be sufficient for your product.

    • Solution: Gradually increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, you can add a small amount of methanol (0.5-2%) to the eluent. Methanol is very polar and can help elute highly adsorbed compounds. Use this sparingly, as it can sometimes affect the separation of closely related impurities.

  • Cause 2: Compound Degradation on Silica. While less common, some compounds can degrade on acidic silica gel.

    • Solution:

      • Use Deactivated Silica: You can deactivate the silica gel by treating it with a small amount of a base, like triethylamine (typically 0.1-1% in the eluent), to neutralize the acidic sites.

      • Switch the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which can be less harsh for certain compounds.

Recrystallization Purification

Question 3: My crude this compound is a solid, but I'm struggling to find a suitable solvent for recrystallization. What are the key properties of a good recrystallization solvent?

Answer:

The ideal recrystallization solvent should exhibit the following properties:

  • High solubility of the compound at high temperatures and low solubility at low temperatures. This differential solubility is the basis of recrystallization.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures. If impurities are highly soluble, they will remain in the mother liquor upon cooling. If they are insoluble, they can be removed by hot filtration.

  • The solvent should not react with the compound.

  • The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Solvent Selection Strategy:

  • Start with single solvents. Based on the structure of this compound (an aromatic heterocyclic compound), you can start by testing solvents like ethanol, methanol, isopropanol, toluene, or ethyl acetate.[3]

  • Use a two-solvent system. If a single solvent is not ideal, a binary solvent system can be very effective. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes turbid. The solution is then reheated until it becomes clear and allowed to cool slowly.

Question 4: An oil formed instead of crystals when I cooled the recrystallization solution. How can I fix this?

Answer:

"Oiling out" is a common problem in recrystallization and can be addressed with the following techniques:

  • Reheat and add more solvent: The solution might be too concentrated. Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to reduce the saturation.

  • Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches provide nucleation sites for crystal growth.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Acid-Base Extraction Purification

Question 5: Can I use acid-base extraction to purify my crude this compound? When is this method most effective?

Answer:

Yes, acid-base extraction can be a powerful purification technique for indazoles, as they possess both acidic and basic properties.[4][5] This method is particularly effective for removing non-ionizable (neutral) impurities or for separating your product from acidic or basic by-products.

  • The Principle: Indazoles have a weakly acidic N-H proton and a basic nitrogen atom in the pyrazole ring. By treating a solution of the crude product in an organic solvent (like dichloromethane or ethyl acetate) with an aqueous acid or base, you can selectively move your product or impurities into the aqueous layer.

  • Detailed Protocol:

    • Dissolve the crude product in an appropriate organic solvent (e.g., dichloromethane).

    • To remove acidic impurities, extract the organic layer with a weak aqueous base like sodium bicarbonate solution. The acidic impurities will be deprotonated and move into the aqueous layer.

    • To extract the this compound itself (acting as a base), wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The indazole will be protonated and move into the aqueous layer, leaving neutral impurities behind in the organic layer.

    • Separate the aqueous layer containing the protonated indazole and neutralize it with a base (e.g., sodium hydroxide) to precipitate the pure product.

    • The precipitated product can then be collected by filtration or extracted back into an organic solvent.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 4-Bromo-3-methyl-2H-indazole), and by-products from side reactions. The formation of isomers is a known challenge in the synthesis of N-substituted indazoles.[2]

Q2: How can I assess the purity of my final product?

A2: Several analytical techniques can be used to determine the purity of your this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any organic impurities.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are ideal for quantitative purity analysis and confirming the molecular weight of your product.[7]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q3: What are the recommended storage conditions for pure this compound?

A3: It is recommended to store the compound sealed in a dry environment at room temperature. For long-term storage, keeping it in a desiccator is advisable to protect it from moisture.

Data Summary Tables

Table 1: Solvent Properties for Purification

SolventPolarity IndexBoiling Point (°C)Application Notes
Hexane0.169Good non-polar solvent for chromatography.
Cyclohexane0.281Alternative to hexane.[8]
Dichloromethane3.140Good solvent for both chromatography and extraction.[2]
Ethyl Acetate4.477Common polar co-solvent for chromatography.[2]
Ethanol4.378Potential recrystallization solvent.[3]
Methanol5.165Can be used in small amounts to increase eluent polarity.
Toluene2.4111Potential recrystallization solvent.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the cross-coupling of 4-Bromo-3-methyl-1H-indazole. This resource is designed to provide in-depth, field-proven insights into catalyst selection and reaction optimization, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve high-yielding, reproducible results.

The this compound core is a valuable scaffold in medicinal chemistry. However, its successful functionalization via palladium-catalyzed cross-coupling reactions is not always straightforward. The presence of two nitrogen atoms in the indazole ring can lead to catalyst inhibition or deactivation, while the electronic properties of the heterocyclic system influence its reactivity.[1] This guide provides a structured approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a logical path to identifying and resolving common issues.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction with this compound shows minimal or no conversion to the desired product. What are the primary troubleshooting steps?

A1: Low or no product yield is a frequent challenge and requires a systematic evaluation of your reaction parameters.[2] Start with the most fundamental aspects before moving to more complex variables.

Initial Checks:

  • Reagent Integrity: Verify the purity and dryness of all reagents and solvents. Moisture and oxygen are detrimental to many palladium-catalyzed reactions.[2] Solvents should be anhydrous and degassed. Bases should be freshly opened or properly stored. Boronic acids, in the case of Suzuki couplings, can degrade upon storage.

  • Inert Atmosphere: Ensure your reaction vessel was thoroughly purged of air and maintained under a positive pressure of an inert gas like argon or nitrogen.[1] Oxygen can oxidize the active Pd(0) catalyst.[1]

  • Catalyst and Ligand Activity: The palladium source and ligand are critical. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be efficiently reduced to the active Pd(0) species in situ.[2][3] Consider using a pre-activated Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst where the ligand is already coordinated.

Advanced Troubleshooting:

  • Catalyst Inhibition: The nitrogen atoms of the indazole ring can coordinate to the palladium center, forming catalytically inactive "off-cycle" complexes.[1] This is a primary deactivation pathway for N-heterocyclic substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos, or RuPhos) or N-heterocyclic carbenes (NHCs).[1][4] The steric bulk of these ligands can disfavor the binding of the indazole nitrogen and accelerate the desired catalytic steps.[4]

  • Incorrect Ligand-to-Metal Ratio: An inappropriate ratio can lead to catalyst instability or inactivity.

    • Solution: For many reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is optimal. However, this should be screened for your specific reaction.

  • Inadequate Base: The choice and strength of the base are crucial.

    • Solution: For Suzuki reactions, screen inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[4][5] For Buchwald-Hartwig aminations, stronger bases such as NaOtBu or LHMDS are often required.[4][6]

Q2: My reaction mixture turns black, and the reaction stalls. What does this indicate, and how can I prevent it?

A2: The formation of a black precipitate is likely "palladium black," which consists of agglomerated, inactive palladium metal.[1] This is a clear sign of catalyst decomposition.

Causes and Prevention:

Potential Cause Explanation Preventative Measure
Ligand Dissociation The protective ligand can dissociate from the palladium center, leaving the metal prone to aggregation.Use bulky, electron-rich ligands that form stable complexes with palladium.[1] Consider ligands like those from the Buchwald or Josiphos families.
High Temperature Excessive heat can accelerate catalyst decomposition pathways.[1]Run the reaction at the lowest temperature that provides a reasonable rate. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
Oxidative Degradation The presence of oxygen will oxidize the active Pd(0) to inactive Pd(II) species, which can then precipitate as palladium black.Ensure rigorous degassing of solvents and maintain a strict inert atmosphere throughout the reaction.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is most suitable for functionalizing the 4-position of 3-methyl-1H-indazole?

A1: The choice of reaction depends on the desired bond to be formed:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl groups. It is one of the most versatile and widely used methods due to the commercial availability of a vast array of boronic acids and its tolerance of many functional groups.[7][8]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds with primary or secondary amines, anilines, and other nitrogen nucleophiles.[9][10][11] This is crucial for synthesizing many biologically active molecules.

  • Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[12][13][14] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[14]

  • Heck Coupling: Forms C-C bonds with alkenes.[15][16] The regioselectivity can sometimes be a challenge.

Q2: Do I need to protect the N-H of the indazole ring before performing a cross-coupling reaction?

A2: While not always strictly necessary, N-protection is often beneficial and can significantly improve yields and reproducibility, especially for Suzuki and Sonogashira couplings.[17] The acidic N-H proton can interfere with organometallic reagents and bases. Common protecting groups include Boc, SEM, or a simple alkyl group. However, for some Buchwald-Hartwig aminations, the unprotected N-H can be tolerated.[6]

Q3: How do I select the optimal catalyst system (palladium source and ligand) for a Suzuki-Miyaura coupling with this compound?

A3: A logical screening approach is recommended. Start with a versatile and robust catalyst system and then optimize if necessary.

Recommended Starting Points for Suzuki Coupling:

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(dppf)Cl₂(integrated)K₂CO₃ or Cs₂CO₃Dioxane/H₂O or DME/H₂O80-100
Pd₂(dba)₃SPhos or XPhosK₃PO₄Toluene or Dioxane80-110
  • Pd(dppf)Cl₂ is a reliable workhorse for many Suzuki reactions and is a good first choice.[5]

  • If the reaction is sluggish, moving to a more active system with a Buchwald-type biarylphosphine ligand like SPhos or XPhos is a logical next step.[18][19] These ligands are known to be effective for challenging heteroaromatic substrates.

The following flowchart illustrates a decision-making process for catalyst selection in a Suzuki-Miyaura coupling:

Suzuki_Catalyst_Selection start Start: Suzuki Coupling of This compound initial_screen Initial Screen: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C start->initial_screen check_yield Reaction Outcome? initial_screen->check_yield high_yield High Yield (>70%) Proceed to Isolation check_yield->high_yield Good low_yield Low Yield / No Reaction check_yield->low_yield Poor troubleshoot Troubleshooting: - Check Reagent Purity - Ensure Inert Atmosphere low_yield->troubleshoot rescreen Re-screen with Advanced Catalyst: Pd2(dba)3 / SPhos or XPhos K3PO4, Toluene, 100°C troubleshoot->rescreen final_check Improved Outcome? rescreen->final_check success Success! Optimize & Scale-up final_check->success Yes further_optimization Further Optimization: - Screen other ligands (e.g., RuPhos) - Vary Base/Solvent/Temp final_check->further_optimization No Suzuki_Protocol setup 1. Reaction Setup: - Oven-dried flask with stir bar - Add N-protected this compound (1.0 eq),  Arylboronic acid (1.2 eq), and K2CO3 (2.0 eq) purge 2. Inert Atmosphere: - Seal the flask with a septum - Evacuate and backfill with Argon (3x) setup->purge add_catalyst 3. Add Catalyst & Solvent: - Add Pd(dppf)Cl2 (0.05 eq) - Add degassed 1,4-Dioxane and Water (4:1 v/v) via syringe purge->add_catalyst heat 4. Reaction: - Heat the mixture to 90°C with vigorous stirring - Monitor progress by TLC or LC-MS add_catalyst->heat workup 5. Workup: - Cool to room temperature - Dilute with ethyl acetate and water - Separate layers, extract aqueous phase heat->workup purify 6. Purification: - Combine organic layers, dry over Na2SO4 - Filter and concentrate in vacuo - Purify by column chromatography workup->purify

References

Technical Support Center: A-Z Guide to Scaling the Synthesis of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the synthesis of 4-bromo-3-methyl-1H-indazole. This resource is designed to provide in-depth, actionable advice to troubleshoot and optimize your synthetic protocols. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis at scale.

Section 1: Synthesis Overview & Core Principles

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] The successful synthesis of this molecule hinges on a few key transformations, primarily the formation of the indazole ring and the regioselective introduction of the bromine atom.

Common synthetic strategies often involve the cyclization of a substituted phenylhydrazine derivative or the direct functionalization of a pre-formed indazole core.[2][3] Each approach presents its own set of challenges, from controlling regioselectivity to ensuring complete conversion and simplifying purification.

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Route A: Cyclization cluster_1 Route B: Direct Bromination cluster_2 Purification A1 Substituted 2-methylaniline A2 Diazotization A1->A2 NaNO2, Acid A3 Cyclization A2->A3 Reducing Agent P1 Crude Product A3->P1 B1 3-Methyl-1H-indazole B2 Bromination B1->B2 Brominating Agent B2->P1 P2 Column Chromatography P1->P2 P3 Recrystallization P2->P3 Final Product Final Product P3->Final Product

Caption: High-level overview of synthetic routes to this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles and practical experience.

Issue 1: Low Yield During Indazole Ring Formation

Q: My cyclization reaction to form the 3-methyl-1H-indazole core from a substituted 2-methylaniline derivative is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in indazole synthesis via cyclization are common and can often be traced back to several factors.

Potential Causes & Solutions:

  • Incomplete Diazotization: The initial formation of the diazonium salt is critical.

    • Troubleshooting: Ensure your reaction temperature is strictly maintained between 0-5 °C. The addition of sodium nitrite should be slow and dropwise to prevent temperature spikes which can lead to decomposition of the unstable diazonium salt.[4] Use a fresh, high-purity source of sodium nitrite.

  • Inefficient Cyclization/Reduction: The subsequent intramolecular cyclization is often the yield-determining step.

    • Troubleshooting: The choice of reducing agent is crucial. Tin(II) chloride (SnCl₂) in an acidic medium is a common and effective choice.[4] Ensure you are using a sufficient stoichiometric excess of the reducing agent to drive the reaction to completion. The reaction may also benefit from extended reaction times or gentle heating (e.g., 40-50 °C) after the initial low-temperature diazotization.

  • Side Reactions: The presence of impurities in the starting material or reagents can lead to unwanted side products.

    • Troubleshooting: Confirm the purity of your starting 2-methylaniline derivative by NMR or LC-MS. Purify if necessary. Ensure all solvents are anhydrous, as water can interfere with the diazotization process.

ParameterStandard ConditionOptimized ConditionRationale for Change
Temperature 0-10 °C0-5 °CMinimizes diazonium salt decomposition.
NaNO₂ Addition RapidSlow, dropwisePrevents localized heating and side reactions.
Reducing Agent 2-3 equivalents3-4 equivalentsEnsures complete reduction and cyclization.
Reaction Time 2-4 hours4-8 hours or overnightAllows for complete conversion of intermediates.
Issue 2: Poor Regioselectivity in Bromination

Q: I am attempting to directly brominate 3-methyl-1H-indazole, but I am getting a mixture of isomers, with the bromine adding to other positions on the ring. How can I achieve selective bromination at the C4 position?

A: Direct electrophilic bromination of the indazole ring is notoriously difficult to control due to the activating nature of the heterocyclic system.[5][6] The C3 position is often the most reactive, leading to undesired isomers.

Strategies for Regiocontrolled Bromination:

  • Directed Ortho-Metalation (DoM): This is a powerful strategy for achieving regioselectivity.

    • Mechanism: The nitrogen at the N1 position can be used to direct a strong base (like n-butyllithium or LDA) to deprotonate the adjacent C7 or the more sterically accessible C4 position. Subsequent quenching with a bromine source (e.g., 1,2-dibromoethane or N-bromosuccinimide) introduces the bromine atom at the desired position.

    • Protocol Insight: The choice of the directing group on the N1 position is critical. A removable protecting group like a Boc group can be effective. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (typically -78 °C).[7]

  • Starting with a Pre-functionalized Precursor: A more reliable, albeit longer, route is to start with a commercially available aniline that already has the desired substitution pattern.

    • Example: Starting with 2-bromo-6-methylaniline allows for the formation of the indazole ring with the bromine atom already in the correct position.[8] This approach avoids the challenges of regioselective bromination on the indazole core.

Issue 3: Formation of N-Alkylated Byproducts

Q: During my synthesis, I am observing the formation of both N1-methyl and N2-methyl regioisomers in addition to my desired N-H product. How can I prevent this?

A: The formation of N-alkylated byproducts is a common issue when using methylating agents or when certain reagents can act as a methyl source under the reaction conditions.[9]

Prevention and Mitigation:

  • Protecting Group Strategy: The most robust solution is to use a protecting group on the indazole nitrogen. A Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) group can be introduced, the desired bromination performed, and then the protecting group can be removed under acidic conditions.

  • Careful Reagent Selection: If a direct synthesis is pursued, be mindful of reagents that can lead to methylation. For example, some cyclization methods that use certain alkyl nitrites might have the potential for side reactions.

  • Purification: If a small amount of N-methylated byproduct is formed, it can often be separated from the desired product by column chromatography.[9] The N-H indazole will have a different polarity compared to its N-methylated counterparts.

Issue 4: Difficulties in Product Purification

Q: My crude product is an oily residue and is difficult to purify by recrystallization. What are the best methods for isolating pure this compound?

A: Purification challenges are common with heterocyclic compounds.

Effective Purification Techniques:

  • Column Chromatography: This is the most reliable method for separating the desired product from isomers and other impurities.[9]

    • Recommended Stationary Phase: Silica gel (230-400 mesh) is typically effective.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. For example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate.[9]

  • Acid-Base Extraction: Exploiting the weakly basic nature of the indazole ring can be a useful pre-purification step.

    • Procedure: Dissolve the crude product in an organic solvent like dichloromethane. Wash with a dilute acid (e.g., 1M HCl) to protonate and extract the indazole into the aqueous layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or dilute NaOH) and the product re-extracted into an organic solvent. This can help remove non-basic impurities.

  • Recrystallization from a Different Solvent System: If one solvent system fails, try a combination of solvents. For example, dissolving the crude product in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and then adding a poor solvent (like hexanes or pentane) dropwise until turbidity is observed, followed by cooling.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling the reagents for this synthesis?

A1: Several reagents used in the synthesis of this compound are hazardous and require careful handling.

  • Brominating Agents (NBS, Br₂): N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Elemental bromine (Br₂) is highly toxic, corrosive, and volatile.[10] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Hydrazine and its Derivatives: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[11][12] It is also flammable and can be explosive under certain conditions.[12] Handle with extreme caution in a fume hood, avoiding inhalation, ingestion, and skin contact.

  • Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and will ignite on contact with air or moisture. They must be handled under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.

Q2: Can I use alternative brominating agents to N-bromosuccinimide (NBS)?

A2: Yes, several other brominating agents can be used, each with its own advantages and disadvantages.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This is a stable, crystalline solid that is often considered a safer alternative to liquid bromine.[13][14] It can be particularly effective for the bromination of electron-rich heterocycles.

  • Bromine (Br₂): While highly effective, its high reactivity can lead to over-bromination and the formation of multiple isomers.[4] It is also more hazardous to handle than NBS or DBDMH.[10]

  • Ultrasound-Assisted Bromination: Recent literature has shown that using DBDMH under ultrasound irradiation can be a rapid and efficient method for the C3 bromination of indazoles.[13][14]

Q3: What is the likely reaction mechanism for the formation of the indazole ring from a 2-methylaniline derivative?

A3: The classical synthesis of indazoles from o-toluidine derivatives (a type of 2-methylaniline) with sodium nitrite is believed to proceed through a diazotization followed by an intramolecular cyclization.

Indazole_Formation_Mechanism A 2-Methylaniline Derivative B Diazonium Salt Intermediate A->B NaNO2, H+ C Cyclized Intermediate B->C Intramolecular Cyclization D 3-Methyl-1H-indazole C->D Aromatization

References

Validation & Comparative

A Comparative Guide to Bromo-Indazoles in Kinase Inhibitor Design: A Spotlight on 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Strategic Role of Bromine

The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to form the foundation of potent therapeutic agents.[1][2] This bicyclic heterocycle is particularly prominent in the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment. Approved drugs such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor) feature the indazole moiety, which adeptly mimics the adenine region of ATP to bind within the kinase hinge region.[1][2]

The strategic functionalization of this scaffold is paramount to achieving high potency and selectivity. Among the various modifications, halogenation—and specifically bromination—stands out as a powerful tool in the drug designer's arsenal. The introduction of a bromine atom can significantly enhance binding affinity through the formation of halogen bonds, a non-covalent interaction with protein backbone atoms.[3][4][5][6] Furthermore, the bromine atom serves as a versatile synthetic handle, enabling late-stage diversification of the molecule through cross-coupling reactions to fine-tune its pharmacological profile.[7]

This guide provides an in-depth comparison of 4-Bromo-3-methyl-1H-indazole against other bromo-indazole isomers in the context of kinase inhibitor design. We will dissect the nuances of structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols to empower researchers and drug development professionals in their quest for next-generation kinase inhibitors.

The Bromo-Indazole Isomers: A Physicochemical and Synthetic Overview

The position of the bromine atom on the indazole ring profoundly influences the molecule's electronic distribution, lipophilicity, and steric profile, thereby dictating its potential interactions within a kinase active site. The 3-methyl group in our featured compound adds another layer of structural definition that can be exploited for targeted binding.

CompoundStructureMolecular Weight ( g/mol )Key Features & Synthetic Accessibility
This compound this compound structure211.06Strategic Bromine Position: The C4-bromo substituent points towards the solvent-exposed region in many kinase binding pockets, making it an ideal site for diversification via cross-coupling reactions to enhance potency or modulate physicochemical properties.[8] The C3-methyl group can provide favorable steric interactions and influence inhibitor conformation.[8] Synthesis is accessible from brominated precursors.[9]
3-Bromo-1H-indazole 3-Bromo-1H-indazole structure197.04Versatile Building Block: The C3-bromo group is a common handle for introducing substituents that can interact with the ribose-binding pocket or deeper regions of the ATP-binding site.[7] Its synthesis is well-established.
5-Bromo-1H-indazole 5-Bromo-1H-indazole structure197.04Deep Pocket Interaction: The C5-substituent often extends into a deeper hydrophobic pocket of the kinase. Bromination at this position can enhance van der Waals interactions and serve as a vector for further modification.
6-Bromo-1H-indazole 6-Bromo-1H-indazole structure197.04Proven Scaffold: The 6-bromo-indazole scaffold has been successfully utilized in the development of potent inhibitors, such as those targeting Polo-like Kinase 4 (PLK4), demonstrating its clinical relevance.[10][11][12]
7-Bromo-1H-indazole 7-Bromo-1H-indazole structure197.04Modulating Hinge Binding: The C7 position is adjacent to the N1 nitrogen, which is critical for hydrogen bonding with the kinase hinge. Substitution here can subtly modulate the electronics and orientation of this key interaction.

Structure-Activity Relationship (SAR) in Kinase Inhibition

The indazole core typically forms one or two hydrogen bonds with the backbone amide groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[13][14] The substituents on the indazole ring then dictate the inhibitor's potency and selectivity by engaging in additional interactions with surrounding residues.

The Role of the Bromine Atom

The bromine atom's primary contribution to binding affinity often comes from its ability to act as a halogen bond donor.[6][15] The electropositive region on the bromine atom (the σ-hole) can form a favorable interaction with an electronegative atom, such as a backbone carbonyl oxygen, in the kinase active site. The specific position of the bromine is critical as it determines the geometry and feasibility of this interaction.

Comparative Analysis Across Kinase Targets

While a direct head-to-head comparison of all bromo-indazole isomers against a single kinase is rare in published literature, we can infer valuable SAR insights by examining inhibitors developed for different kinase families.

Kinase TargetBromo-Indazole ScaffoldKey SAR InsightsRepresentative IC50 Values
Polo-like Kinase 4 (PLK4) 6-Bromo-1H-indazole derivativesThe 6-bromo substituent is often coupled with a group at the N1 position that extends into a hydrophobic pocket, while modifications at the C3 or C4 positions are used to interact with the solvent front.[10][13]CFI-400945: 2.8 nM[12]Compound C05: <0.1 nM[12]
AXL Receptor Tyrosine Kinase Various indazolesIndazole-based AXL inhibitors often utilize positions C3 and C5 for substitution to achieve high potency. The bromine can be incorporated to enhance binding or as a handle for coupling reactions.[16][17][18]BGB324: 14 nM[19]
Pim Kinases 3-(Pyrazin-2-yl)-1H-indazolesIn this series, modifications on the indazole ring, including halogenation, are explored to optimize pan-Pim inhibition.[20][21]Compound 13o: Pim1 IC50 = 2 nM, Pim2 IC50 = 11 nM, Pim3 IC50 = 2 nM[20]
Cyclin-Dependent Kinases (CDKs) TetrahydroindazolesA 7-bromo-tetrahydroindazole was identified as a hit for CDK2 inhibition, demonstrating that bromination is a viable strategy even on a saturated indazole core.[22]Hit Compound 3 (7-bromo): Ki = 2.3 µM[22]
The Strategic Advantage of this compound

The unique substitution pattern of this compound offers a compelling combination of features for rational inhibitor design.

  • Vector for Diversification: The C4-bromo position is an excellent launching point for exploring the solvent-exposed region of the kinase active site. Using palladium-catalyzed cross-coupling reactions, a library of analogs can be rapidly synthesized to probe for additional interactions that can boost potency and selectivity.[8]

  • Fine-Tuning Conformation: The C3-methyl group, while small, is not inert. It can provide beneficial steric clashes that disfavor non-productive binding modes, or engage in favorable van der Waals interactions, ultimately influencing the inhibitor's bound conformation.[8]

  • Modulation of Physicochemical Properties: The combination of the lipophilic bromine and methyl groups can be used to tune the overall properties of the inhibitor, impacting its solubility, permeability, and metabolic stability.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams outline key biological pathways and drug discovery workflows.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL Receptor PI3K PI3K AXL->PI3K Phosphorylates RAS RAS AXL->RAS Gas6 Gas6 Ligand Gas6->AXL Binds & Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The AXL receptor tyrosine kinase signaling pathway, a key target in cancer therapy.[18][23]

Inhibitor_Discovery_Workflow start Bromo-Indazole Scaffold Selection synthesis Library Synthesis Suzuki Sonogashira Buchwald-Hartwig start->synthesis screening In Vitro Kinase Assay Determine IC50 values synthesis->screening sar SAR Analysis Identify key interactions Optimize potency & selectivity screening->sar sar->synthesis Iterative Design cellular Cellular Assays Assess anti-proliferative activity sar->cellular lead_opt Lead Optimization ADME/Tox profiling cellular->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: Iterative workflow for kinase inhibitor discovery using a bromo-indazole scaffold.

Experimental Protocols

A self-validating system is crucial for trustworthy results. The following protocols provide a framework for key experiments in the evaluation of bromo-indazole-based kinase inhibitors.

Protocol 1: General Synthesis of N-methylated 4-Bromo-Indazole

This protocol is adapted from established methodologies for the N-alkylation of indazoles and serves as a reliable method for preparing starting materials like 4-bromo-1-methyl-1H-indazole.[24]

Objective: To synthesize 4-bromo-1-methyl-1H-indazole and 4-bromo-2-methyl-2H-indazole from 4-bromo-1H-indazole.

Materials:

  • 4-Bromo-1H-indazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

  • Acetone, anhydrous

  • Ethyl acetate

  • Saturated saline solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 4-bromo-1H-indazole (1.0 eq.) and anhydrous acetone (15-30 mL per gram of indazole).

  • Add potassium carbonate (3.0 eq.) to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add iodomethane (1.5 eq.) to the reaction mixture.

  • Heat the reaction under reflux for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Remove the acetone by rotary evaporation under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Wash the organic phase with saturated saline solution (3 times). This step removes the inorganic salts and residual polar solvents.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/cyclohexane) to separate the N1-methyl (target product) and N2-methyl isomers.

  • Characterize the purified products by ¹H NMR and Mass Spectrometry to confirm their identity and purity.

Protocol 2: In Vitro Kinase Inhibition Assay (General Framework)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase.

Objective: To measure the concentration-dependent inhibitory activity of a bromo-indazole derivative against a specific protein kinase.

Materials:

  • Purified, active recombinant kinase

  • Specific peptide substrate for the kinase

  • Test compound (bromo-indazole derivative) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., HEPES-based buffer with MgCl₂, DTT, and a surfactant like Brij-35)[25]

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader compatible with the detection method

Procedure:

  • Compound Preparation: Perform serial dilutions of the test compound in DMSO and then in assay buffer to achieve a range of final assay concentrations (e.g., from 10 µM to 0.1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • Reaction Setup: In a microplate, add the assay buffer, the diluted test compound, and the kinase.

  • Incubation: Gently mix and incubate the plate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Reaction Incubation: Incubate the plate for a specific duration (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C or 37°C).

  • Stop Reaction & Detect Signal: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., phosphorylated substrate or ADP).

  • Data Analysis:

    • Measure the signal on a microplate reader.

    • Subtract the background signal (no-enzyme control).

    • Normalize the data relative to the 0% (DMSO) and 100% inhibition (a known potent inhibitor or no-ATP control) wells.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The strategic placement of a bromine atom on the indazole scaffold is a validated and powerful approach in the design of potent and selective kinase inhibitors. While isomers like 6-bromo-indazole have paved the way in clinical development, the unique structural attributes of This compound present a compelling case for its expanded use. Its C4-bromo group offers an ideal vector for synthetic diversification into the solvent-exposed region, while the C3-methyl group provides a subtle yet crucial element for optimizing conformational binding. This combination allows for a sophisticated fine-tuning of structure-activity relationships.

Future research will likely focus on leveraging these bromo-indazole scaffolds to develop inhibitors with novel mechanisms of action, such as allosteric modulators or covalent inhibitors. Furthermore, the continued integration of computational modeling with advanced synthetic strategies will undoubtedly accelerate the discovery of next-generation indazole-based therapeutics with improved efficacy and safety profiles.[2][26]

References

A Comparative Guide to the Reactivity of 4-Bromo, 5-Bromo, and 6-Bromo Indazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle through palladium-catalyzed cross-coupling reactions is a critical strategy in the synthesis of novel drug candidates. This guide provides an in-depth comparative analysis of the reactivity of three key building blocks: 4-bromo, 5-bromo, and 6-bromo indazoles. By examining the nuances of their behavior in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Decisive Role of Bromine Positioning: An Overview of Reactivity Trends

The position of the bromine atom on the indazole ring significantly influences its reactivity in cross-coupling reactions. This is a consequence of the interplay between electronic effects, steric hindrance, and the potential for the indazole's nitrogen atoms to interact with the palladium catalyst. While a definitive, universal order of reactivity is subject to the specific reaction conditions and coupling partners, general trends can be discerned from available experimental data.

Electronic Effects: The electron density at the carbon-bromine bond is a key determinant of the rate-determining oxidative addition step in the catalytic cycle. The indazole ring system, with its fused benzene and pyrazole rings, exhibits a nuanced electronic landscape. Computational studies and experimental observations suggest that the electron density varies across the 4, 5, and 6 positions, directly impacting the electrophilicity of the C-Br bond and, consequently, its susceptibility to oxidative addition by the Pd(0) catalyst.

Steric Hindrance: The steric environment around the C-Br bond can also play a crucial role. The 4-position is situated adjacent to the pyrazole ring, which may exert a degree of steric hindrance, potentially influencing the approach of the bulky palladium catalyst. The 5- and 6-positions are generally less sterically encumbered, which could translate to more facile catalyst association and oxidative addition.

The Indazole Nitrogens: The presence of the two nitrogen atoms in the pyrazole ring can influence the reaction in several ways. The N-H proton is acidic and can be deprotonated under basic conditions, which are common in many cross-coupling reactions. The resulting indazolide anion has altered electronic properties and can potentially coordinate to the palladium catalyst, sometimes leading to catalyst inhibition or unexpected reactivity. For this reason, N-protection is often a critical consideration to ensure reproducible and high-yielding transformations.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections delve into a comparative analysis of the reactivity of 4-bromo, 5-bromo, and 6-bromo indazoles in four of the most widely utilized palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. Studies on bromoindazoles reveal that all three isomers can participate effectively, though optimal conditions and resulting yields can vary.

General Observations:

  • 5-Bromoindazole: This isomer has been shown to be a reliable substrate in Suzuki couplings. In a study involving the coupling of various N-substituted 5-bromoindazoles with N-Boc-2-pyrroleboronic acid, good to excellent yields were obtained.[1] For instance, N-Boc-5-bromoindazole provided a high yield, highlighting its suitability as a coupling partner.[2] The use of Pd(dppf)Cl₂ as a catalyst with K₂CO₃ as the base in dimethoxyethane (DME) has proven effective.[1][2][3]

  • 6-Bromoindazole: While less specific data is available for direct comparison, the 6-position is electronically and sterically similar to the 5-position, suggesting it should also be a competent substrate in Suzuki couplings.

  • 4-Bromoindazole: The reactivity of 4-bromoindazoles can be influenced by substitution on the indazole core. For example, a study on 4-substituted-7-bromoindazoles demonstrated successful Suzuki-Miyaura couplings, affording a range of C7-arylated products in moderate to excellent yields.[4][5] This suggests that the 4-position is also amenable to this transformation, although the specific electronic and steric environment will dictate the optimal conditions.

Illustrative Data: Suzuki-Miyaura Coupling of Bromoindazoles

Bromo-IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Ethyl-5-bromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80284[1]
N-Boc-5-bromoindazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80281[2]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80250[2]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140 (MW)285[4][6]

Experimental Protocol: Suzuki-Miyaura Coupling of N-Ethyl-5-bromoindazole

  • To a reaction vessel, add N-ethyl-5-bromoindazole (1.0 equiv), N-Boc-2-pyrroleboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

  • Add Pd(dppf)Cl₂ (0.05 equiv) as the catalyst.

  • Add anhydrous dimethoxyethane (DME) as the solvent.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 80 °C and stir for 2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. The reactivity of bromoindazoles in this reaction is highly dependent on the choice of catalyst, ligand, and base.

General Observations:

  • N-protection is often crucial for successful Buchwald-Hartwig amination of bromoindazoles to prevent side reactions and catalyst inhibition.

  • Bulky, electron-rich phosphine ligands are typically employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • The choice of base is critical, with strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) often being required.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of a Bromoindazole

  • To an oven-dried Schlenk tube, add the N-protected bromoindazole (1.0 equiv), the desired amine (1.2 equiv), and a strong base such as sodium tert-butoxide (1.4 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.08 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene or dioxane as the solvent.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination & Deprotonation Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-NR'R'' Reductive Elimination

Simplified Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to alkynyl-substituted indazoles, which are valuable intermediates for further synthetic transformations. The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

General Observations:

  • The reactivity of aryl bromides in Sonogashira couplings is generally lower than that of the corresponding aryl iodides.[8]

  • Successful Sonogashira couplings have been reported for 5-bromoindoles, suggesting that 5-bromoindazoles would behave similarly.[9]

  • Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases by avoiding the formation of alkyne homocoupling byproducts.

Experimental Protocol: General Procedure for Sonogashira Coupling of a Bromoindazole

  • To a Schlenk tube, add the N-protected bromoindazole (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (0.04 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Heck Reaction: Vinylation of Bromoindazoles

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is a powerful tool for the introduction of vinyl groups onto the indazole scaffold.

General Observations:

  • The Heck reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base.

  • The regioselectivity of the alkene insertion can be influenced by both electronic and steric factors.

  • While specific comparative data for the bromoindazole isomers is scarce, the general principles of the Heck reaction suggest that all three isomers should be viable substrates.

Experimental Protocol: General Procedure for the Heck Reaction of a Bromoindazole

  • In a reaction vessel, combine the N-protected bromoindazole (1.0 equiv), the alkene (1.5 equiv), a palladium source (e.g., Pd(OAc)₂, 0.05 equiv), a phosphine ligand (e.g., PPh₃, 0.1 equiv), and a base (e.g., triethylamine, 2.0 equiv).

  • Add a suitable solvent such as DMF or acetonitrile.

  • De-gas the mixture and heat under an inert atmosphere at 80-120 °C until the reaction is complete.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the product by column chromatography.

The Critical Role of N-Protection

For many cross-coupling reactions involving indazoles, particularly those employing basic conditions, protection of the indazole nitrogen is paramount. The acidic N-H proton can be deprotonated, leading to the formation of an indazolide anion. This can have several detrimental effects:

  • Altered Electronics: The increased electron density of the indazolide can deactivate the C-Br bond towards oxidative addition.

  • Catalyst Inhibition: The indazolide anion can coordinate to the palladium center, potentially leading to catalyst deactivation.

  • Side Reactions: The unprotected N-H can participate in undesired side reactions.

Commonly used protecting groups include tert-butoxycarbonyl (Boc), which is readily cleaved under acidic conditions, and p-toluenesulfonyl (Ts), which is more robust but requires harsher conditions for removal.[10] The choice of protecting group should be guided by the planned synthetic route and the stability of other functional groups in the molecule. In some instances, particularly with highly reactive coupling partners, cross-coupling of unprotected NH-indazoles can be successful.[11]

Conclusion

The reactivity of 4-bromo, 5-bromo, and 6-bromo indazoles in palladium-catalyzed cross-coupling reactions is a multifaceted issue governed by a combination of electronic, steric, and N-H acidity factors. While 5- and 6-bromoindazoles are generally expected to be more reactive due to reduced steric hindrance compared to the 4-bromo isomer, the specific reaction conditions, choice of catalyst, and the nature of the coupling partner ultimately dictate the outcome. For all isomers, N-protection is a critical consideration to ensure high yields and reproducibility, particularly in reactions conducted under basic conditions. This guide provides a framework for understanding the relative reactivity of these important building blocks and serves as a starting point for the development of robust and efficient synthetic routes to novel indazole-based compounds.

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of N1 and N2 Alkylated 4-Bromo-3-methyl-1H-indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural elucidation of regioisomers is a critical step that underpins the reliability of structure-activity relationship (SAR) studies and ensures the purity and safety of active pharmaceutical ingredients (APIs). The alkylation of indazoles, a privileged scaffold in medicinal chemistry, notoriously yields a mixture of N1 and N2 isomers, the differentiation of which can be a significant analytical challenge.[1][2] This guide provides an in-depth, experience-driven comparison of spectroscopic methodologies for the robust differentiation of N1 and N2 alkylated 4-Bromo-3-methyl-1H-indazole isomers, grounded in experimental evidence and established principles.

The Challenge: N1 vs. N2 Alkylation

The nitrogen atoms at the 1- and 2-positions of the indazole ring both possess lone pairs of electrons and can act as nucleophiles in alkylation reactions.[2] The resulting N1 and N2 isomers often exhibit subtle differences in their physicochemical properties, making their separation and identification non-trivial. The electronic and steric environment around these nitrogen atoms, influenced by substituents on the indazole core, dictates the regioselectivity of the alkylation.[1] For the this compound scaffold, both isomers are typically formed, necessitating reliable analytical methods for their distinction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy, particularly two-dimensional (2D) techniques, stands as the most definitive method for assigning the regiochemistry of N-alkylated indazoles.[3][4] Both ¹H and ¹³C NMR provide initial clues, but it is the through-bond and through-space correlation experiments that offer unambiguous proof.

¹H NMR Spectroscopy

While ¹H NMR is indispensable for initial characterization, relying solely on chemical shifts for isomer differentiation can be misleading. However, certain trends can be observed. The protons on the alkyl group attached to N1 often experience a different magnetic environment compared to those on the N2-alkyl group due to the anisotropic effect of the fused ring system. For instance, in 4-bromo-1-methyl-1H-indazole, the N-methyl protons appear at approximately 4.04 ppm, whereas in the N2 isomer, 4-bromo-2-methyl-2H-indazole, they are shifted slightly downfield to around 4.16 ppm.[5]

¹³C NMR Spectroscopy

¹³C NMR offers a wider chemical shift dispersion and can be more informative than ¹H NMR for differentiating the carbon skeletons of the isomers.[6][7] The chemical shifts of the indazole ring carbons, particularly C3, C7a, and the N-alkyl carbon, are sensitive to the position of alkylation. However, fast tautomerization in some heterocyclic systems can lead to broad or even undetectable signals in solution-state ¹³C NMR, though this is less common for N-alkylated indazoles where the tautomerism is quenched.[8]

2D NMR: HMBC and NOESY for Unambiguous Assignment

Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are the cornerstones of definitive isomer assignment.[3][4][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects long-range (2-3 bond) correlations between protons and carbons. The key to differentiating N1 and N2 isomers lies in the correlation of the N-alkyl protons.

    • For the N1 isomer , a clear correlation is observed between the protons of the N-CH₂ group and the C7a carbon of the indazole ring.[1][10]

    • Conversely, for the N2 isomer , the N-CH₂ protons show a correlation to the C3 carbon.[1][10] This is a direct consequence of the three-bond separation in each case.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity.

    • In the N1 isomer , a NOE is expected between the N-alkyl protons and the H7 proton on the benzene portion of the indazole ring.

    • In the N2 isomer , a NOE should be observed between the N-alkyl protons and the C3-methyl protons.

The combination of HMBC and NOESY provides a self-validating system for structural elucidation.[3][11]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to verify purity and identify proton signals.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition:

    • HMBC: Set up a standard gradient-selected HMBC experiment. Optimize the long-range coupling delay (typically around 8-10 Hz) to enhance correlations over 2-3 bonds.

    • NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for observing intermolecular NOEs (typically 500-800 ms).

  • Data Processing and Analysis: Process the 2D spectra using appropriate software. Analyze the cross-peaks in the HMBC and NOESY spectra to establish the key correlations that differentiate the N1 and N2 isomers.

Workflow for NMR-based Isomer Differentiation

Caption: Workflow for NMR-based isomer differentiation.

Vibrational and Electronic Spectroscopy: Complementary Techniques

While NMR is the most definitive method, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy can serve as rapid, complementary techniques, particularly for routine analysis once the spectral signatures of the individual isomers have been established.[12][13]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules.[14] The substitution pattern on the indazole ring influences the C-H and C=C bending and stretching frequencies in the "fingerprint" region (below 1600 cm⁻¹).[12] While these differences can be subtle, they can be used to create a reference library for quick identification of the N1 and N2 isomers. The N-alkylation also eliminates the broad N-H stretch typically seen in the parent 1H-indazole.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule.[14] The N1 and N2 isomers of substituted indazoles often exhibit distinct UV absorption profiles.[15] The position of the alkyl group affects the electronic structure and, consequently, the wavelengths of maximum absorbance (λ_max). For example, N2-substituted indazoles sometimes show a bathochromic (red) shift compared to their N1 counterparts. This difference, although not always pronounced, can be a useful diagnostic tool.

Experimental Protocol: IR and UV-Vis Analysis

IR Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Compare the fingerprint region of the unknown isomer to the spectra of authenticated N1 and N2 standards.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the isomers in a UV-transparent solvent (e.g., ethanol, acetonitrile).[14]

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Analysis: Compare the λ_max values and the overall spectral shape of the unknown isomer to those of the authenticated standards.

Spectroscopic Techniques Comparison Workflow

G cluster_0 Primary Definitive Method cluster_1 Complementary & Rapid Screening cluster_2 Analytical Outcome NMR NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) Unambiguous_ID Unambiguous Isomer Identification NMR->Unambiguous_ID Definitive IR IR Spectroscopy IR->Unambiguous_ID Supportive UV_Vis UV-Vis Spectroscopy UV_Vis->Unambiguous_ID Supportive

Caption: Comparison of spectroscopic techniques for isomer differentiation.

Summary of Spectroscopic Data

The following table summarizes the key expected spectroscopic features for the differentiation of N1 and N2 alkylated this compound isomers.

Spectroscopic TechniqueN1-Alkylated IsomerN2-Alkylated IsomerKey Differentiating Feature
¹H NMR N-CH₃ ~4.04 ppm[5]N-CH₃ ~4.16 ppm[5]Chemical shift of N-alkyl protons.
¹³C NMR Diagnostic shifts for C3, C7a, and N-alkyl CDiagnostic shifts for C3, C7a, and N-alkyl CChemical shifts of key carbon atoms.
HMBC Correlation between N-alkyl H and C7a [1][10]Correlation between N-alkyl H and C3 [1][10]Presence of specific long-range H-C correlations.
NOESY NOE between N-alkyl H and H7 NOE between N-alkyl H and C3-CH₃ Through-space proximity of specific protons.
IR Spectroscopy Characteristic fingerprint regionDistinct fingerprint regionDifferences in vibrational modes.
UV-Vis Spectroscopy Specific λ_maxPotentially different λ_maxVariations in electronic transitions.

Conclusion and Recommendations

For the unambiguous differentiation of N1 and N2 alkylated this compound isomers, a multi-faceted spectroscopic approach is recommended. 2D NMR techniques, specifically HMBC and NOESY, are the most powerful and definitive methods for structural assignment. [3][4][11] Once the structures of the individual isomers have been unequivocally confirmed by 2D NMR, faster techniques such as ¹H NMR, IR, and UV-Vis spectroscopy can be employed for routine identification and quality control, provided that a library of reference spectra for the pure isomers is established. This integrated approach ensures both the accuracy of initial structural elucidation and the efficiency of subsequent analyses in a drug discovery and development setting.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Bromo-3-methyl-1H-indazole Analogs: From Core Scaffold to Targeted Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for designing inhibitors that target a diverse array of biological targets, including protein kinases, epigenetic readers, and ion channels.[5][6][7][8] This guide provides an in-depth comparative analysis of 4-bromo-3-methyl-1H-indazole analogs, delving into their structure-activity relationships (SAR), the rationale behind experimental design, and their functional impact on cellular signaling pathways.

Our focus is to synthesize data from various studies to construct a coherent SAR narrative, providing researchers and drug development professionals with a robust framework for designing next-generation inhibitors based on this promising scaffold.

The this compound Core: A Strategic Starting Point

The this compound scaffold presents three key features that are instrumental to its utility in drug design:

  • The 1H-Indazole Ring: This bicyclic system serves as the primary pharmacophore, providing a rigid framework for orienting substituents to interact with target proteins. The presence of two nitrogen atoms allows for hydrogen bonding interactions, which are critical for binding affinity and selectivity.[2][3]

  • C3-Methyl Group: The methyl group at the C3 position offers a crucial anchor point and can be involved in hydrophobic interactions within a protein's binding pocket. Its modification or replacement is a common strategy for exploring the SAR of this scaffold.

  • C4-Bromo Group: The bromine atom at the C4 position provides a valuable synthetic handle for introducing further chemical diversity through cross-coupling reactions (e.g., Suzuki, Heck). Furthermore, its electron-withdrawing nature and size can significantly influence the compound's electronic properties and steric profile, impacting target engagement.

These features make the this compound a highly adaptable starting point for generating extensive compound libraries for screening and optimization.

Synthetic Strategies for Analog Generation: A Workflow for Diversity

The generation of a diverse library of analogs is fundamental to any SAR study. Palladium-catalyzed cross-coupling reactions are a workhorse in this context, allowing for the systematic modification of the indazole core. A typical workflow for diversifying the this compound scaffold is illustrated below.

G cluster_0 Step 1: Core Synthesis & Protection cluster_1 Step 2: C4-Diversification (Suzuki Coupling) cluster_2 Step 3: Final Deprotection A Starting Materials (e.g., o-toluidine derivatives) B Cyclization/ Indazole Formation A->B C N1-Protection (e.g., SEM, Boc) B->C D 4-Bromo-3-methyl-N1-protected-indazole G Suzuki Cross-Coupling D->G E Aryl/Heteroaryl Boronic Acid or Ester E->G F Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) F->G H Coupled Product G->H I Deprotection (e.g., TFA or TBAF) H->I J Final Analog Library I->J

Caption: Generalized workflow for the synthesis of this compound analogs.

Experimental Protocol: Representative Suzuki Coupling for C4-Arylation

This protocol describes a general method for introducing aryl or heteroaryl groups at the C4 position of the indazole ring, a key step in building a diverse chemical library for SAR studies.

  • Reaction Setup: To a microwave vial, add the N1-protected this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv.), and a base, typically potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., dioxane, DMF) and water (typically in a 4:1 ratio).

  • Reaction Execution: Seal the vial and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C for 2-12 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product using silica gel column chromatography to yield the desired C4-arylated indazole analog.

  • Deprotection: If necessary, remove the N1-protecting group using standard conditions (e.g., trifluoroacetic acid for a Boc group) to yield the final compound.

Structure-Activity Relationship (SAR) Analysis: A Comparative Overview

The potency and selectivity of indazole analogs are highly dependent on the nature and position of their substituents. The following analysis synthesizes findings from SAR studies on various indazole derivatives to provide a predictive framework for the this compound class.[8][9][10]

Table 1: Comparative SAR of Substituted Indazole Analogs

Position of ModificationSubstituent TypeGeneral Effect on ActivityRationale & Key InsightsRepresentative Target Class
N1-Position Small alkyl groups (e.g., methyl, ethyl)Often tolerated or slightly increases potency.Can fill small hydrophobic pockets and may improve cell permeability.Kinases, Epigenetic Targets
Bulky groups (e.g., substituted phenyl)Variable; can increase or decrease activity.Highly dependent on the target's topology. Can introduce beneficial interactions or cause steric hindrance.Kinases (e.g., Akt)[11]
C3-Position CarboxamidesPotent activity, highly dependent on amide regiochemistry.The amide linker orientation is critical for forming key hydrogen bonds with the target protein.[8]Ion Channels (CRAC)[8]
(Hetero)aryl groupsOften leads to potent inhibitors.Can engage in π-stacking interactions and access deeper pockets in the binding site.Kinases (FGFRs)[1]
C4-Position (replacing Bromo) Small electron-donating groupsGenerally well-tolerated.Modifies the electronics of the indazole ring, which can fine-tune binding affinity.General
Aryl/Heteroaryl groups (via coupling)High potential for increased potency and selectivity.Allows for exploration of larger vector space, enabling interactions with solvent-exposed regions of the target.Multi-kinase inhibitors
C5/C6-Positions Polar groups (e.g., amines, sulfonamides)Can enhance solubility and introduce new H-bonding interactions.Often used to improve pharmacokinetic properties and target selectivity.Kinases (PLK4)[12]
Halogens (e.g., F, Cl)Can increase potency through halogen bonding or by modulating pKa.Fluorine, in particular, is often used to block metabolic hotspots.General

Key SAR Insights:

  • Regiochemistry is Crucial: SAR studies on indazole-3-carboxamides revealed that the specific orientation of the amide linker is critical for activity against CRAC channels. One regioisomer can be highly active while its reverse amide counterpart is completely inactive, highlighting the importance of precise atomic positioning for target engagement.[8]

  • N1 vs. N2 Isomerism: The synthesis of indazole derivatives can often lead to a mixture of N1 and N2 alkylated isomers. These regioisomers frequently exhibit distinct biological activities and pharmacokinetic profiles, necessitating careful separation and characterization.

  • Targeting the Gatekeeper Residue: In kinase inhibition, substitutions on the indazole ring, particularly those projecting into the ATP-binding pocket, can be designed to interact with the "gatekeeper" residue. This is a key strategy for achieving selectivity among different kinases.[11]

Target and Signaling Pathway Analysis: The Case of Kinase Inhibition

Indazole derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[6][13] For instance, the PI3K/Akt pathway is a central node in cell proliferation and survival, making it a prime target for therapeutic intervention.[11]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->Akt Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by an indazole-based kinase inhibitor.

This diagram illustrates how a this compound analog, designed as an Akt inhibitor, can block the phosphorylation and activation of Akt. This action halts the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival, which is a key therapeutic goal in oncology.[11]

Protocols for Experimental Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized and robust experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This biochemical assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction, allowing for the determination of a compound's IC50 value.

  • Reagents Preparation: Prepare assay buffers, the kinase of interest, its specific substrate peptide, and ATP at appropriate concentrations. Serially dilute the indazole analog test compounds in DMSO.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (e.g., CellTiter-Glo® Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with serial dilutions of the indazole analogs. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • ATP Measurement: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well, which lyses the cells and provides the necessary components for a luciferase reaction.

  • Signal Stabilization and Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the development of potent and selective modulators of various biological targets. SAR studies consistently demonstrate that strategic modifications at the N1, C3, and C4 positions are critical for optimizing potency, selectivity, and pharmacokinetic properties. The bromine at the C4 position, in particular, serves as an invaluable synthetic handle for introducing chemical diversity through modern cross-coupling techniques.

Future research should focus on integrating computational methods, such as 3D-QSAR and molecular dynamics simulations, with synthetic chemistry to more rationally design next-generation analogs.[14] Exploring novel bioisosteric replacements for the indazole core and applying advanced synthetic methodologies will undoubtedly expand the therapeutic potential of this remarkable scaffold, leading to the discovery of novel drug candidates for a range of human diseases.

References

A Tale of Two Scaffolds: A Comparative Guide to 4-Bromo-3-methyl-1H-indazole and Pyrazolopyrimidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of heterocyclic systems, the 4-bromo-3-methyl-1H-indazole and the pyrazolopyrimidine scaffolds have emerged as privileged structures, particularly in the realm of kinase inhibition. This guide offers an in-depth, objective comparison of these two powerhouse scaffolds, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to make informed decisions in their own research endeavors.

At a Glance: Core Structures and Key Features

The this compound is a bicyclic aromatic heterocycle characterized by a fusion of a pyrazole and a benzene ring, with a bromine atom at position 4 and a methyl group at position 3. The pyrazolopyrimidine scaffold, a purine isostere, consists of a fused pyrazole and pyrimidine ring system.[1] Both scaffolds serve as versatile templates for the design of small molecule inhibitors that can effectively target the ATP-binding site of protein kinases.

Scaffolds cluster_indazole This compound cluster_pyrazolopyrimidine Pyrazolopyrimidine indazole indazole pyrazolopyrimidine pyrazolopyrimidine Kinase_Inhibition ATP ATP Kinase Kinase Active Site ATP->Kinase Binds Inhibitor Scaffold-based Inhibitor Inhibitor->Kinase Competitively Binds Substrate Substrate Kinase->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phospho_Substrate->Cellular_Response SAR_Workflow cluster_synthesis Synthesis & Diversification cluster_testing Biological Evaluation cluster_optimization Lead Optimization Scaffold Core Scaffold (Indazole or Pyrazolopyrimidine) Functionalization Chemical Functionalization (e.g., Cross-Coupling) Scaffold->Functionalization Library Compound Library Functionalization->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID IC50 IC50 Determination Hit_ID->IC50 SAR SAR Analysis IC50->SAR Lead_Op Lead Optimization SAR->Lead_Op ADME ADME/Tox Profiling ADME->Lead_Op Lead_Op->Functionalization Iterative Design

References

In Vitro Assay Performance of 4-Bromo-3-methyl-1H-indazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Strategic substitution on the indazole ring allows for the fine-tuning of potency and selectivity towards various biological targets. This guide provides a comprehensive overview and comparative analysis of the in vitro assay performance of a specific subclass: 4-Bromo-3-methyl-1H-indazole derivatives. We will delve into their performance in key biological assays, compare them with other relevant indazole derivatives, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

Anticancer Activity: Targeting Proliferation, Survival, and Cell Division

Indazole derivatives have shown significant promise as anticancer agents, with several approved drugs targeting protein kinases.[3] The introduction of a bromine atom at the 4-position and a methyl group at the 3-position of the indazole ring can influence the molecule's interaction with target proteins, potentially enhancing its therapeutic efficacy.

Antiproliferative and Cytotoxic Effects

A fundamental initial assessment for any potential anticancer agent is its ability to inhibit the growth of and kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate these effects by measuring the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[4]

A study on 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4), a key regulator of oncogenes like c-Myc, demonstrated potent antiproliferative effects in cancer cell lines.[1] While this study did not specifically include a 4-bromo substituent, it highlights the potential of the 3-methyl-indazole core. For instance, some derivatives in this class exhibited strong inhibitory activities against the MV4;11 cancer cell line.[1]

Comparative Performance of Indazole Derivatives in Antiproliferation Assays

Compound/DerivativeTarget Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)Source
Indazole derivative 2f 4T1 (Breast Cancer)0.23 - 1.15--[3]
1,3-dimethyl-6-amino-1H-indazole 7 FaDu (Hypopharyngeal)Potent--[5]
3-methyl-1H-indazole derivative 9d MV4;11 (Leukemia)Potent--[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The rationale behind the MTT assay is that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 72 hours.[6] Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[6]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Induction of Apoptosis

A key mechanism of many successful anticancer drugs is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases.[7]

Indazole derivatives have been shown to induce apoptosis in cancer cells. For example, compound 2f promoted apoptosis in 4T1 cells, which was associated with the upregulation of cleaved caspase-3.[3] Similarly, a 1,3-dimethyl-6-amino-1H-indazole derivative also demonstrated apoptosis-inducing activity in FaDu cells.[5]

Experimental Workflow: Caspase-3/7 Activity Assay

This workflow illustrates the principle of a common luminescent caspase-3/7 assay.

G cluster_workflow Caspase-3/7 Activity Assay Workflow start Add Caspase-Glo® 3/7 Reagent to cells lysis Cell Lysis start->lysis 'add-mix' cleavage Caspase-3/7 cleaves DEVD substrate lysis->cleavage release Aminoluciferin is released cleavage->release light Luciferase catalyzes light production release->light measure Measure luminescence light->measure 'measure'

Caption: Workflow of a luminescent caspase-3/7 assay.

Experimental Protocol: Caspase-Glo® 3/7 Assay

This assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[7] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells with the test compounds as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing the treated cells.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death.[8] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[9]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol involves staining the DNA of treated cells with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using a flow cytometer.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the this compound derivatives for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[8]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[8]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[8]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.[8]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Chronic inflammation is implicated in various diseases, including cancer.[10] Indazole derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes and signaling pathways in the inflammatory cascade.[10][11]

Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[2] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Performance of Indazole Derivatives in COX-2 Inhibition Assays

Compound/DerivativeCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference CompoundCOX-2 IC50 (µM)Source
Isoxazole derivative C6 0.55--Celecoxib-[2]
1,4-benzoxazine derivative 3e 0.57-0.72-186.8–242.4Celecoxib0.30[12]

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme as per the kit manufacturer's instructions.[13]

  • Inhibitor Preparation: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test inhibitor. Include an enzyme control (without inhibitor) and an inhibitor control (a known COX-2 inhibitor like celecoxib).[13]

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.[13]

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[13]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory response.[14] The ability of a compound to inhibit the production of these cytokines is a key indicator of its anti-inflammatory potential.

Signaling Pathway: TNF-α and IL-6 in Inflammation

G cluster_pathway Pro-inflammatory Cytokine Signaling stimulus Inflammatory Stimulus macrophage Macrophage stimulus->macrophage tnf TNF-α macrophage->tnf il6 IL-6 macrophage->il6 receptor Cell Surface Receptors tnf->receptor il6->receptor signaling Intracellular Signaling (e.g., NF-κB, MAPK) receptor->signaling response Inflammatory Response signaling->response

Caption: Simplified signaling pathway of TNF-α and IL-6 in inflammation.

Experimental Protocol: TNF-α and IL-6 Inhibition ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of cytokines in cell culture supernatants.[14][15]

Step-by-Step Methodology:

  • Cell Culture and Stimulation: Culture immune cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of varying concentrations of the this compound derivatives.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α or IL-6.

    • Add the collected supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash again and add streptavidin-horseradish peroxidase (HRP).

    • Add a substrate solution (e.g., TMB) and incubate until a color develops.

    • Stop the reaction with an acid and measure the absorbance at 450 nm.[16]

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α or IL-6 in the samples. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Antibacterial Activity: Targeting Bacterial Cell Division

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial cell division protein FtsZ has emerged as a promising target.[17]

A study has specifically investigated the antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.[10] The results indicated that this series of compounds showed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Streptococcus pyogenes.[10] Some of these derivatives exhibited significantly more potent activity than the reference compound 3-methoxybenzamide (3-MBA).[10]

Comparative Performance of 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors

CompoundTarget StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
9 S. pyogenes PS43-MBA>128[10]
12 Penicillin-resistant S. aureus-3-MBA-[10]
18 Penicillin-resistant S. aureus-3-MBA-[10]

Mechanism of Action: FtsZ Inhibition

G cluster_moa Mechanism of FtsZ Inhibition ftsz FtsZ monomers polymerization Polymerization ftsz->polymerization z_ring Z-ring formation polymerization->z_ring division Bacterial cell division z_ring->division inhibitor 4-Bromo-1H-indazole derivative inhibitor->polymerization inhibition Inhibition

Caption: Inhibition of bacterial cell division by targeting FtsZ polymerization.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

  • Bacterial Culture: Grow the bacterial strains to be tested in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Perspectives

The in vitro assay data presented in this guide highlight the multifaceted therapeutic potential of this compound derivatives. Their demonstrated activities as anticancer, anti-inflammatory, and antibacterial agents warrant further investigation. The detailed experimental protocols provided herein serve as a foundation for researchers to validate and expand upon these findings. Future studies should focus on elucidating the precise molecular targets and structure-activity relationships of this promising class of compounds to guide the development of novel therapeutics with enhanced potency and selectivity.

References

A Comparative Guide to the Stability of 4-Bromo-3-methyl-1H-indazole and Structurally Related Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the stability of 4-Bromo-3-methyl-1H-indazole against other key heterocyclic scaffolds relevant to medicinal chemistry. In the absence of extensive publicly available experimental data for this specific molecule, we will build a robust stability profile based on data from its close structural analogs—4-bromo-1H-indazole and 3-methyl-1H-indazole—and compare it with well-characterized heterocycles such as benzimidazole and indole. This guide emphasizes the causality behind experimental design and provides actionable protocols for in-house validation.

The stability of a drug candidate is a critical determinant of its therapeutic success, influencing its shelf-life, bioavailability, and safety profile. The indazole ring, a privileged scaffold in medicinal chemistry, is no exception. Understanding the intrinsic stability of a substituted indazole like this compound is paramount for predicting its behavior under physiological conditions and during storage.

Physicochemical Properties: The Foundation of Stability

The arrangement of functional groups on a heterocyclic core dictates its electronic distribution, which in turn influences its susceptibility to degradation. The 1H-tautomer of indazole is generally the most thermodynamically stable form.[1][2][3] The introduction of a methyl group at the 3-position and a bromine atom at the 4-position on the indazole ring of our target molecule, this compound, introduces specific electronic and steric effects that modulate its stability profile compared to the parent indazole and other heterocycles.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound C₈H₇BrN₂211.06Not Reported
4-Bromo-1H-indazoleC₇H₅BrN₂197.03160-167
3-Methyl-1H-indazoleC₈H₈N₂132.16113
BenzimidazoleC₇H₆N₂118.14170-172
IndoleC₈H₇N117.1552-54

Data compiled from various chemical suppliers and databases.[4][5][6][7]

The electron-donating methyl group at the C3 position can influence the electron density of the pyrazole ring, while the electron-withdrawing bromine atom at the C4 position on the benzene ring will also impact the overall electronic character of the molecule.

Thermal Stability Assessment

Thermal stability is a crucial parameter, indicating the compound's robustness to heat during manufacturing, storage, and transport. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the gold standards for these assessments.[8]

Insights from Analogous Structures
Experimental Protocol: DSC/TGA Analysis

This protocol provides a self-validating system for determining the thermal stability of this compound and its comparators.

Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature.

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum or ceramic pan.

  • DSC/TGA Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate is crucial for reproducible results.[9]

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere, preventing oxidative degradation during the analysis.

  • Data Analysis:

    • DSC: Determine the onset temperature and peak maximum of the endotherm corresponding to melting. Integrate the peak to calculate the enthalpy of fusion (ΔHfus).

    • TGA: Identify the onset temperature of significant mass loss, which indicates the beginning of thermal decomposition. The temperature at which 5% mass loss occurs (T₅%) is often reported as the decomposition temperature.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_output Stability Assessment Prep Weigh 3-5 mg of sample Instrument Load into DSC/TGA instrument Prep->Instrument Run Heat from 30°C to 400°C at 10°C/min under Nitrogen flow Instrument->Run DSC_Data DSC Curve: Determine Melting Point (Tm) Calculate Enthalpy of Fusion (ΔHfus) Run->DSC_Data Generates TGA_Data TGA Curve: Determine Decomposition Temp (Td) Run->TGA_Data Generates Output Comparative Thermal Stability Profile DSC_Data->Output TGA_Data->Output

Caption: Workflow for DSC/TGA Thermal Stability Analysis.

Chemical Stability: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods, as mandated by ICH guidelines.[11][12][13] These studies expose the compound to harsh conditions to accelerate its degradation.

Predicted Degradation Pathways for Indazoles

Based on the known chemistry of indazoles and related heterocycles, the following degradation pathways are anticipated for this compound:

  • Acid/Base Hydrolysis: The indazole ring is generally stable to hydrolysis, but extreme pH and temperature can lead to ring opening or other transformations.

  • Oxidative Degradation: The pyrazole moiety of the indazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.[14]

  • Photodegradation: Bromoaromatic compounds can undergo photodebromination upon exposure to UV light.[15] The indazole ring itself can also be photosensitive.

Experimental Protocol: Forced Degradation

This protocol is designed to generate potential degradants and assess the stability of this compound under various stress conditions.

Objective: To identify the degradation products and pathways under hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • Methanol, Acetonitrile (HPLC grade)

  • Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3% v/v)

  • Calibrated stability chambers (thermal and photostability)

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solution): Dilute 1 mL of stock solution with 1 mL of a 50:50 water:acetonitrile mixture. Incubate at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Analysis:

    • At appropriate time points, withdraw aliquots. Neutralize the acid and base samples before analysis.

    • Analyze all samples using a validated stability-indicating HPLC-UV/MS method. The goal is to achieve 5-20% degradation for meaningful results.[16]

    • Calculate the percentage of the parent compound remaining and identify the mass of any significant degradation products.

Forced_Degradation_Workflow cluster_start Initiation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Start 1 mg/mL Stock Solution of This compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (80°C, Solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Results Quantify Degradation (%) Identify Degradants (MS) Establish Degradation Pathway Analysis->Results

Caption: Workflow for Forced Degradation Studies.

Comparative Chemical Stability
  • Indazole vs. Benzimidazole: Both are relatively stable bicyclic systems. However, the 1,2-arrangement of nitrogens in indazole may make it more susceptible to certain oxidative pathways compared to the 1,3-arrangement in benzimidazole.

  • Effect of Substituents: The methyl group in This compound is an electron-donating group and may slightly activate the ring towards electrophilic attack, but it can also offer some steric hindrance. The bromo-substituent, being electron-withdrawing, deactivates the benzene ring towards electrophilic substitution but introduces a potential site for photolytic cleavage.[17]

Metabolic Stability Assessment

For a compound to be a viable drug candidate, it must exhibit a suitable metabolic half-life. Poor metabolic stability leads to rapid clearance from the body, diminishing therapeutic efficacy.[18] In vitro assays using liver microsomes are a standard preliminary screen for metabolic stability.[19]

Insights from Structurally Related Compounds

Studies on various indazole-based kinase inhibitors have shown that metabolic stability can be a significant challenge, with some compounds exhibiting very short half-lives in human liver microsomes (HLM).[20][21] This suggests that the indazole scaffold can be a site for metabolic modification by cytochrome P450 enzymes.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a framework for assessing the metabolic stability of this compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound.

Materials:

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (Cofactor solution)

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Acetonitrile with an internal standard for reaction termination

Methodology:

  • Incubation:

    • Pre-warm HLM and cofactor solution to 37°C.

    • In a 96-well plate, combine HLM, phosphate buffer, and the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed cofactor solution.

  • Time Points:

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate scaling factors.

Metabolic_Stability_Workflow cluster_setup Incubation Setup (37°C) cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_results Data Interpretation Setup Combine Test Compound, Liver Microsomes, and Buffer Start Initiate reaction with NADPH regenerating system Setup->Start Timepoints Incubate and collect samples at 0, 5, 15, 30, 60 min Start->Timepoints Quench Terminate reaction with cold Acetonitrile + Internal Standard Timepoints->Quench Process Centrifuge and collect supernatant Quench->Process LCMS LC-MS/MS analysis of parent compound Process->LCMS Calculate Calculate Half-life (t½) and Intrinsic Clearance (CLint) LCMS->Calculate

Caption: Workflow for In Vitro Metabolic Stability Assay.

Conclusion and Future Directions

This guide establishes a framework for evaluating the stability of this compound. While direct experimental data is limited, analysis of its structural components and comparison with related heterocycles such as 4-bromo-1H-indazole, 3-methyl-1H-indazole, and benzimidazole provide a strong predictive foundation.

  • Thermal Stability: this compound is expected to be a thermally stable solid with a defined melting point, likely intermediate between its bromo and methyl analogs.

  • Chemical Stability: It is predicted to be most susceptible to oxidative and photolytic degradation, with the bromo-substituent being a potential liability under UV exposure. Its stability under hydrolytic conditions is expected to be moderate.

  • Metabolic Stability: Based on data from other indazole-containing compounds, metabolic stability may be a key challenge to address in its development as a potential therapeutic agent.

The provided experimental protocols offer a clear and robust pathway for generating the necessary quantitative data to confirm these predictions. By systematically evaluating thermal, chemical, and metabolic stability, researchers can gain a comprehensive understanding of the developability of this compound and make informed decisions in the drug discovery and development process.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Bromo-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 4-Bromo-3-methyl-1H-indazole (CAS No: 1159511-73-5), a halogenated heterocyclic compound.[1] By understanding the inherent risks and adhering to rigorous safety protocols, you can mitigate hazards and ensure a secure laboratory environment. This document moves beyond a simple checklist, offering a procedural and logical framework for handling this compound with the expertise and caution it requires.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound with a molecular weight of 211.06 g/mol .[2] A thorough risk assessment is the foundational step before any handling of this substance. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

GHS Hazard Classifications: [2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]

  • Skin Irritation (Category 2): Causes skin irritation.[2]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

The presence of a bromine atom categorizes it as a halogenated organic compound, which requires special consideration for disposal.[3][4]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in mitigating the specific hazards identified.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Given the skin irritation hazard, ensure gloves are inspected for any signs of degradation or punctures before each use.[5]
Eyes Safety glasses with side shields or gogglesTo protect against potential splashes and airborne particles of the solid compound, which can cause serious eye irritation.[5]
Face Face shieldShould be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during solution preparation or transfers.[5]
Body Laboratory coatA standard, long-sleeved lab coat is required to prevent skin contact with the compound.[5]
Respiratory NIOSH-approved respiratorA respirator is necessary when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[5]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

Engineering Controls and Preparation
  • Fume Hood: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3][6]

  • Area Designation: Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.

  • Gather Materials: Before starting, ensure all necessary PPE, equipment (spatulas, weighing paper, etc.), and waste containers are within immediate reach inside the fume hood.

Handling the Compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Verify fume hood functionality prep1->prep2 prep3 Prepare designated workspace prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Transfer to reaction vessel handle1->handle2 handle3 Clean any minor spills immediately handle2->handle3 clean1 Decontaminate workspace handle3->clean1 clean2 Dispose of waste in halogenated organic waste container clean1->clean2 clean3 Doff and dispose of PPE clean2->clean3 clean4 Wash hands thoroughly clean3->clean4

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7][8]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[8]

Disposal Plan: Responsible Waste Management

As a halogenated organic compound, this compound must be disposed of as hazardous waste.[3] Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation and Collection

The following flowchart outlines the correct disposal procedure for waste containing this compound.

G start Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, weighing paper) start->solid_waste liquid_waste Liquid Waste (e.g., solutions containing the compound) start->liquid_waste container_solid Place in a sealed, labeled hazardous waste container for solids. solid_waste->container_solid non_halogenated_check Is the liquid waste mixed with non-halogenated solvents? liquid_waste->non_halogenated_check disposal_path Arrange for disposal by a licensed hazardous waste disposal company. container_solid->disposal_path container_liquid Collect in a designated 'Halogenated Organic Waste' container. container_liquid->disposal_path non_halogenated_check->container_liquid Yes/No

Caption: Disposal Flowchart for this compound Waste.

Key Disposal Principles
  • Do Not Pour Down the Drain: Organic substances, especially halogenated ones, should never be poured down the drain.[3]

  • Separate Waste Streams: Keep halogenated organic waste separate from non-halogenated waste to the extent possible.[9] This is often more cost-effective for disposal and is a requirement in many jurisdictions.

  • Proper Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[4]

  • Secure Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

By integrating these safety and handling protocols into your standard operating procedures, you can build a culture of safety and responsibility in your laboratory. The principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) are not just for scientific publications but are the bedrock of safe and effective research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.